Product packaging for 3-Bromo-4-methoxyphenylacetic acid(Cat. No.:CAS No. 774-81-2)

3-Bromo-4-methoxyphenylacetic acid

Cat. No.: B1266610
CAS No.: 774-81-2
M. Wt: 245.07 g/mol
InChI Key: POTVGQUUEQTPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-4-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B1266610 3-Bromo-4-methoxyphenylacetic acid CAS No. 774-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVGQUUEQTPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228112
Record name 3-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774-81-2
Record name 3-Bromo-4-methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"3-Bromo-4-methoxyphenylacetic acid" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-4-methoxyphenylacetic acid

Introduction

This compound, with the CAS Number 774-81-2, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure, featuring a bromine atom and a methoxy group on the phenyl ring attached to an acetic acid moiety, makes it a valuable intermediate and building block in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its applications in the development of complex molecules. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
IUPAC Name 2-(3-bromo-4-methoxyphenyl)acetic acid[2]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2]
Appearance White crystalline powder[3]
Melting Point 113.15–114.05 °C (386.3–387.2 K)[4]
pKa (Predicted) 4.27 ± 0.10[3]
Solubility Soluble in Methanol[3]
XLogP3 2
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]

Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic peaks at δ 3.56 (2H, singlet, -CH₂), δ 3.89 (3H, singlet, -OCH₃), δ 6.86 (1H, doublet), δ 7.19 (1H, double doublet), and δ 7.48 (1H, doublet).[4]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum displays signals at δ 39.9 (-CH₂), 56.5 (-OCH₃), 111.9, 112.2, 127.0, 129.6, 134.6, 155.5 (aromatic carbons), and 178.0 (-COOH).[4]

  • Mass Spectrometry (GC-MS): The mass spectrum exhibits a top peak at an m/z of 199 and a second highest peak at m/z 201, which is characteristic of a compound containing a single bromine atom.[2][5]

  • Infrared (IR) Spectrum: The IR spectrum for this compound is available and can be used for structural confirmation.[5]

Experimental Protocols

Synthesis of this compound via Regioselective Bromination

This protocol details the synthesis of the title compound from 4-methoxyphenylacetic acid, a method that has been reported to yield the product in high purity and an 84% yield.[4]

Materials:

  • 4-Methoxyphenylacetic acid (starting material)[6]

  • Acetic acid (solvent)

  • Bromine

  • Ice-water

  • Xylene (for recrystallization)

Procedure:

  • A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) is prepared in a suitable reaction vessel with stirring.[4]

  • A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) is added dropwise to the stirred solution over a period of 30 minutes.[4]

  • The reaction mixture is stirred at room temperature for an additional 60 minutes.[4]

  • The mixture is then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture.[4]

  • This mixture is stirred for 10 minutes, after which the solid product is collected by filtration.[4]

  • The collected solid is rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.[4]

  • The crude product is purified by recrystallization from hot xylene to afford this compound as a white crystalline powder.[4]

Visualized Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the role of this compound as a key synthetic intermediate.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product SM1 4-Methoxyphenylacetic Acid React Stir at Room Temp (60 min) SM1->React SM2 Bromine in Acetic Acid SM2->React Quench Pour into Ice-Water React->Quench Reaction Completion Filter Filtration & Washing Quench->Filter Recrystal Recrystallization from Xylene Filter->Recrystal Crude Product Product 3-Bromo-4-methoxyphenylacetic Acid Recrystal->Product Pure Product

Caption: Synthesis workflow for this compound.

Logical_Relationship cluster_core Core Compound cluster_applications Synthetic Applications Core 3-Bromo-4-methoxyphenylacetic Acid App1 Combretastatin A-4 Synthesis Core->App1 Precursor App2 Verongamine Synthesis Core->App2 Precursor App3 Model Vancomycin-type Systems Core->App3 Building Block

Caption: Role as a precursor in natural product synthesis.

Applications in Synthesis

This compound is a notable precursor in the synthesis of several biologically active natural products. Its utility has been demonstrated in the total synthesis of compounds such as:

  • Combretastatin A-4: A potent anti-cancer agent that inhibits tubulin polymerization.[4]

  • Verongamine: A bioactive marine natural product.[4]

  • Model Vancomycin-type systems: Used in the study and development of glycopeptide antibiotics.[4]

The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the carboxylic acid and methoxy groups provide additional handles for chemical modification, making it a versatile tool for medicinal chemists.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and very toxic to aquatic life (Aquatic Acute 1).[2][7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[7] It should be stored in a dry, well-ventilated place.[3]

Conclusion

This compound is a well-characterized compound with defined physical, chemical, and spectral properties. The availability of a reliable synthetic protocol makes it an accessible intermediate for research and development. Its proven application in the synthesis of complex and medicinally relevant molecules underscores its importance in the field of organic and medicinal chemistry. This guide provides the core technical information required for its effective use by scientific professionals.

References

A Comprehensive Technical Guide to 3-Bromo-4-methoxyphenylacetic Acid (CAS 774-81-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenylacetic acid, with the CAS registry number 774-81-2, is a substituted phenylacetic acid derivative.[1][2][3][4] This white to light yellow crystalline solid serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[5][6][7] Its strategic importance lies in its utility as a versatile intermediate for the synthesis of more complex molecules, including natural products and their analogs with potential therapeutic applications.[8][9] This technical guide provides an in-depth overview of its chemical properties, synthesis, and significant applications in research and drug development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.[1][2][3][10]

PropertyValue
CAS Number 774-81-2[1][2][10]
Molecular Formula C₉H₉BrO₃[1][2][10]
Molecular Weight 245.07 g/mol [1][2][10]
Melting Point 115-117 °C[1][10]
Boiling Point 361.1 °C at 760 mmHg[1]
Density 1.56 g/cm³[1]
Appearance White to light yellow powder/crystal[3][5]
Solubility Soluble in Methanol[3]
pKa 4.27 ± 0.10 (Predicted)[3]
Flash Point 172.2 °C[1]

Synthesis

The most common and efficient method for the synthesis of this compound is through the regioselective bromination of 4-methoxyphenylacetic acid.[8] This reaction is typically carried out using bromine in acetic acid.[8]

Experimental Protocol: Regioselective Bromination

A widely cited protocol for the synthesis of this compound is as follows:[8][11]

Materials:

  • 4-methoxyphenylacetic acid

  • Acetic acid

  • Bromine

  • Ice-water

Procedure:

  • A solution of 4-methoxyphenylacetic acid is prepared in acetic acid.[8][11]

  • To this stirred solution, a solution of bromine in acetic acid is added dropwise over a period of 30 minutes to 1 hour.[8][11]

  • The reaction mixture is then stirred at room temperature for an additional 1 to 3 hours.[8][11]

  • After the reaction is complete, the mixture is poured into ice-water, which results in the precipitation of a light yellow solid.[8][11]

  • The solid product, this compound, is collected by filtration and can be further purified by recrystallization, for example, from an ethanol-water mixture.[11][12]

This method has been reported to yield the desired product in high purity (around 98%) and with a good yield (approximately 84-94%).[5][8][11]

Key Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of several classes of biologically active molecules.

Synthesis of Combretastatin A-4 and its Analogs

One of the most significant applications of this compound is in the synthesis of Combretastatin A-4, a potent anti-cancer agent that acts as a tubulin polymerization inhibitor.[8][11][13] It is also used to create a variety of combretastatin analogs with potential for improved solubility, bioavailability, and cytotoxic activity.[13][14] The synthesis typically involves a Perkin condensation reaction between this compound and 3,4,5-trimethoxybenzaldehyde.[11][12][13]

Synthesis_of_Combretastatin_A4_Analogs cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Products & Analogs start1 3-Bromo-4-methoxy- phenylacetic acid perkin Perkin Condensation start1->perkin start2 3,4,5-Trimethoxy- benzaldehyde start2->perkin intermediate (E)-2-(3'-Bromo-4'-methoxyphenyl)-3- (3'',4'',5''-trimethoxyphenyl)acrylic acid perkin->intermediate Microwave Irradiation or Conventional Heating ca4 Combretastatin A-4 intermediate->ca4 Decarboxylation analogs Ester and Amide Analogs intermediate->analogs Esterification or Amidation

References

"3-Bromo-4-methoxyphenylacetic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a concise summary of the core physicochemical properties of 3-Bromo-4-methoxyphenylacetic acid, a compound of interest in organic synthesis and pharmaceutical research. The data presented herein is intended for researchers, scientists, and professionals engaged in drug development and related chemical sciences.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are presented below. This data is crucial for stoichiometric calculations, analytical method development, and structural elucidation activities.

PropertyValueReference
Molecular Formula C9H9BrO3[1][2][3][4]
Molecular Weight 245.07 g/mol [1][2]
Monoisotopic Mass 243.97351 Da[1]

Synthesis Overview

This compound can be synthesized through the regioselective bromination of 4-methoxyphenylacetic acid. A common laboratory-scale procedure involves reacting 4-methoxyphenylacetic acid with bromine in an acetic acid solvent. This method has been reported to yield the final product in high purity (84% yield).[4] The reaction mixture is typically processed by pouring it into ice-water, followed by filtration, washing, and recrystallization from a suitable solvent such as hot xylene to obtain a white crystalline powder.[4]

Structural and Electronic Properties

X-ray crystallography studies have provided insight into the three-dimensional structure and electronic nature of the molecule. The methoxy group is nearly coplanar with the phenyl ring.[4] Analysis of the C—C—C bond angles within the phenyl ring indicates that the bromine atom acts as an electron-withdrawing group, while the methoxy and acetic acid substituents exhibit electron-donating properties.[4] In the crystalline state, the molecules form centrosymmetric dimers through strong O—H⋯O hydrogen bonds.[4]

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-methoxyphenylacetic acid, a compound utilized in various research and development applications, including as a building block in the synthesis of natural products.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations.

Molecular Structure and Properties

This compound (C₉H₉BrO₃) is a derivative of 4-methoxyphenylacetic acid.[1] Its structure is characterized by a phenyl ring substituted with a bromine atom, a methoxy group, and an acetic acid moiety.

Molecular Formula: C₉H₉BrO₃[2][3] Molecular Weight: 245.07 g/mol [2][3] CAS Number: 774-81-2[2][3]

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below. The spectra were recorded in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.56s2HCH₂
3.89s3HOCH₃
6.86d1HAr-H
7.19dd1HAr-H
7.48d1HAr-H

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

Chemical Shift (δ) ppm
39.9
56.5
111.9
112.2
127.0
129.6
134.6
155.5
178.0

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum for this compound is available.[2] While specific peak values are not provided in the search results, a typical IR spectrum for this compound would show characteristic absorptions for the O-H bond of the carboxylic acid, the C=O bond of the carbonyl group, C-O stretching of the ether, and C-H bonds of the aromatic ring and the methylene group.

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. GC-MS data is available for this compound.[2][3] The predicted monoisotopic mass is 243.97351 Da.[2] Predicted collision cross-section values for various adducts have also been calculated.[4]

Table 3: Predicted Mass Spectrometry Data (Adducts and m/z) [4]

Adductm/z
[M+H]⁺244.98079
[M+Na]⁺266.96273
[M-H]⁻242.96623
[M+NH₄]⁺262.00733
[M+K]⁺282.93667

Experimental Protocols

The following section details the experimental protocol for the synthesis of this compound.

This compound was synthesized via the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

  • 4-methoxyphenylacetic acid (10 g, 60.2 mmol)

  • Acetic acid (90 ml)

  • Bromine (9.62 g, 3.1 ml, 60.2 mmol)

  • Ice-water

Procedure:

  • A solution of 4-methoxyphenylacetic acid in acetic acid (60 ml) was prepared in a suitable flask with stirring.

  • A solution of bromine in acetic acid (30 ml) was added dropwise to the stirred solution over a period of 30 minutes.

  • The reaction mixture was stirred at room temperature for 60 minutes.

  • The mixture was then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture.

  • The mixture was stirred for 10 minutes, followed by filtration.

  • The collected solid was rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.

  • The crude product was recrystallized from hot xylene to yield a white crystalline powder.

Workflow and Data Analysis Visualization

The following diagrams illustrate the synthesis workflow and the general process of spectroscopic analysis for this compound.

Synthesis_Workflow start Start: 4-methoxyphenylacetic acid in Acetic Acid add_br2 Add Bromine in Acetic Acid (dropwise, 30 min) start->add_br2 stir_rt Stir at Room Temperature (60 min) add_br2->stir_rt quench Pour into Ice-Water stir_rt->quench stir_filter Stir (10 min) and Filter quench->stir_filter wash_dry Wash with Ice-Water and Air-Dry stir_filter->wash_dry recrystallize Recrystallize from Hot Xylene wash_dry->recrystallize end_product End: this compound (White Crystalline Powder) recrystallize->end_product

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry (GC-MS) sample->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methoxyphenylacetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support laboratory work and process development.

Core Focus: Solubility and Synthesis

This compound is a substituted phenylacetic acid derivative. Its solubility is a critical parameter for its use in organic synthesis, particularly in the production of bioactive molecules such as Combretastatin A-4. Understanding its behavior in various organic solvents is essential for reaction setup, purification, and formulation.

Quantitative Solubility Data of Analogous Phenylacetic Acid Derivatives

To provide a predictive framework, the following table summarizes the solubility of phenylacetic acid and p-hydroxyphenylacetic acid in a range of common organic solvents at 20°C. This data, sourced from studies on related molecules, serves as a strong proxy for estimating the behavior of this compound.[2][3][4] The presence of the bromine atom and methoxy group on the phenyl ring of the target compound will influence its polarity and crystal lattice energy, leading to some deviation from these values.

SolventPhenylacetic Acid ( g/100g solvent)p-Hydroxyphenylacetic Acid ( g/100g solvent)
Water1.661.95
Methanol258.4118.2
Ethanol229.781.3
2-Propanol196.142.1
Acetone227.163.8
Ethyl Acetate114.916.9
Toluene41.5< 0.01
Chloroform31.6< 0.01

Data sourced from Gracin, G. A., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383.

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reproducible solubility data. The following methodologies outline the steps for both qualitative and quantitative determination of the solubility of a carboxylic acid like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening.

  • Sample Preparation : Weigh approximately 25 mg of this compound into a small test tube.[5][6]

  • Solvent Addition : Add 0.75 mL of the selected organic solvent to the test tube in small portions.[5]

  • Agitation : After each addition, vigorously shake the test tube to facilitate dissolution.[5]

  • Observation : Observe the mixture to determine if the solid completely dissolves. If it does, the compound is considered soluble. If a significant portion of the solid remains, it is classified as insoluble.

  • Acid-Base Characterization : For water-soluble compounds, the pH of the resulting solution can be tested with litmus or pH paper to confirm the acidic nature of the carboxylic acid group.[6] A pH of 4 or lower is indicative of a carboxylic acid.[6]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

  • Preparation of a Saturated Solution : Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration : Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation : Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.

  • Concentration Analysis : The concentration of the dissolved solid in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation : The solubility is then calculated and expressed in units such as mg/mL or g/L.

Visualization of a Key Synthetic Pathway

This compound serves as a crucial building block in the synthesis of Combretastatin A-4, a potent anti-cancer agent that inhibits tubulin polymerization.[7][8] The synthesis often proceeds via a Perkin reaction.

The following diagram illustrates the workflow for a typical qualitative solubility test.

G start Start: Weigh 25mg of This compound add_solvent Add 0.75mL of Solvent start->add_solvent shake Shake Vigorously add_solvent->shake observe Observe for Dissolution shake->observe soluble Soluble observe->soluble  Yes insoluble Insoluble observe->insoluble  No end End of Test soluble->end insoluble->end

Caption: Workflow for Qualitative Solubility Testing.

The diagram below outlines the key steps in the synthesis of Combretastatin A-4 starting from this compound.

G reactant1 This compound reaction Perkin Reaction (Acetic Anhydride, Triethylamine) reactant1->reaction reactant2 3,4,5-Trimethoxybenzaldehyde reactant2->reaction intermediate Intermediate Product reaction->intermediate decarboxylation Hydroxyl Transformation & Decarboxylation intermediate->decarboxylation product Combretastatin A-4 decarboxylation->product

Caption: Synthesis of Combretastatin A-4.

References

An In-depth Structural Analysis of 3-Bromo-4-methoxyphenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive structural analysis of 3-Bromo-4-methoxyphenylacetic acid, a key intermediate in the synthesis of various bioactive molecules. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed overview of the compound's chemical and physical properties, spectroscopic data, synthesis protocols, and its role in the creation of significant natural products.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₉BrO₃, is a solid, white to light yellow crystalline powder.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

PropertyValueReference
Molecular Formula C₉H₉BrO₃[2][3]
Molecular Weight 245.07 g/mol [2][3]
Monoisotopic Mass 243.97351 Da[2][4]
Melting Point 115-117 °C (386.3–387.2 K)[1][5]
Boiling Point (Predicted) 361.1 ± 27.0 °C[1]
Density (Predicted) 1.560 ± 0.06 g/cm³[1]
pKa (Predicted) 4.27 ± 0.10[1]
Solubility Soluble in Methanol[1]
IUPAC Name 2-(3-bromo-4-methoxyphenyl)acetic acid[2]
CAS Number 774-81-2[2]

Table 1: Summary of Chemical and Physical Properties of this compound.

The molecular structure reveals a phenyl ring substituted with a bromine atom, a methoxy group, and an acetic acid group. The bromine atom acts as an electron-withdrawing group, which influences the electronic properties of the aromatic ring.[5] In the crystalline state, molecules of this compound form centrosymmetric dimers through strong O—H⋯O hydrogen bonds.[5]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The available data from various analytical techniques are summarized below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (CDCl₃): δ 3.56 (2H, s, CH₂); 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d).[5]

  • ¹³C NMR (CDCl₃): δ 39.9; 56.5; 111.9; 112.2; 127.0; 129.6; 134.6; 155.5; 178.0.[5]

2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • GC-MS: The mass spectrum shows a top peak at m/z 199 and a second highest peak at m/z 201, which is characteristic of a compound containing one bromine atom (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[2]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[3] Key expected absorptions would include those for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches.

Experimental Protocols

3.1. Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the regioselective bromination of 4-methoxyphenylacetic acid.[5]

Experimental Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-methoxyphenylacetic_acid 4-methoxyphenylacetic acid Stirred_solution Dissolve 4-methoxyphenylacetic acid in acetic acid 4-methoxyphenylacetic_acid->Stirred_solution Add to Bromine Bromine Addition Slowly add bromine solution dropwise over 30 min Bromine->Addition Dissolved in acetic acid Acetic_acid Acetic acid (solvent) Acetic_acid->Stirred_solution Stirred_solution->Addition Stirring Stir at room temperature for 60 min Addition->Stirring Quenching Pour into ice-water Stirring->Quenching Filtration Filter the precipitate Quenching->Filtration Washing Rinse with ice-water Filtration->Washing Drying Air-dry the solid Washing->Drying Recrystallization Recrystallize from hot xylene Drying->Recrystallization Product This compound (White crystalline powder) Recrystallization->Product

Caption: Synthesis workflow for this compound.

Detailed Methodology:

  • A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml) is prepared in a flask with stirring.[5]

  • A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) is added slowly dropwise to the stirred solution over 30 minutes.[5]

  • The reaction mixture is stirred at room temperature for 60 minutes.[5]

  • The mixture is then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture.[5]

  • After stirring for 10 minutes, the precipitate is collected by filtration.[5]

  • The solid is rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.[5]

  • The crude product is purified by recrystallization from hot xylene to yield a white crystalline powder with a reported yield of 84%.[5]

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex natural products with significant biological activities. Its utility as a versatile intermediate is highlighted by its application in the synthesis of compounds such as Combretastatin A-4, Verongamine, and model Vancomycin-type systems.[5]

Role as a Precursor to Combretastatin A-4:

Combretastatin A-4 is a potent antimitotic agent that inhibits tubulin polymerization. The synthesis of this natural product utilizes this compound as a key starting material.

Logical_Relationship A This compound B Synthetic Intermediates A->B  Perkin condensation/ decarboxylation sequence   C Combretastatin A-4 B->C D Biological Activity C->D  Inhibits tubulin polymerization (Antimitotic agent)  

Caption: Role as a precursor to Combretastatin A-4.

This highlights the importance of this compound in medicinal chemistry and drug discovery, providing a readily accessible route to complex molecules with therapeutic potential. The reactivity of the bromine and carboxylic acid functionalities allows for its incorporation into more elaborate molecular architectures.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and very toxic to aquatic life.[2] It may also cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound, and it should be used in a well-ventilated area.

This technical guide provides a foundational understanding of the structural and chemical properties of this compound. The detailed data and protocols are intended to support further research and application of this compound in synthetic and medicinal chemistry.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of 3-Bromo-4-methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenylacetic acid has emerged as a valuable scaffold in medicinal chemistry, serving as a key precursor for the synthesis of a variety of derivatives with significant biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of these compounds, with a primary focus on their anticancer and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area.

I. Anticancer Activity: Targeting Tubulin Polymerization

Derivatives of this compound have been prominently investigated as analogs of Combretastatin A-4 (CA-4), a potent natural product known for its anti-tubulin and vascular-disrupting properties in cancer therapy.[1] These synthetic analogs often aim to overcome the limitations of natural CA-4, such as its poor water solubility and metabolic instability.[2]

Quantitative Data: In Vitro Cytotoxicity

A series of novel Combretastatin A-4 analogs were synthesized from this compound, and their cytotoxic activity was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.[3] The half-maximal inhibitory concentration (IC50) values for the most active compounds are summarized in the table below.

CompoundSW480 (Colon) IC50 (µM)SW620 (Colon) IC50 (µM)PC3 (Prostate) IC50 (µM)HepG2 (Liver) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HaCaT (Non-tumor) IC50 (µM)
Analog 8 >100>100>100>1002.5 ± 0.11.9 ± 0.15.8 ± 0.2
Analog 20 >100>100>100>1002.1 ± 0.12.3 ± 0.16.5 ± 0.3
CA-4 0.003 ± 0.00010.002 ± 0.00010.004 ± 0.00020.005 ± 0.00030.002 ± 0.00010.002 ± 0.00010.009 ± 0.0005
Colchicine 0.009 ± 0.00050.008 ± 0.00040.012 ± 0.00060.015 ± 0.00080.007 ± 0.00040.008 ± 0.00040.025 ± 0.001
Podophyllotoxin 0.005 ± 0.00030.004 ± 0.00020.006 ± 0.00030.008 ± 0.00040.003 ± 0.00020.004 ± 0.00020.015 ± 0.0008

Data extracted from Molecules 2024, 29(10), 2200.[3]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of these Combretastatin A-4 analogs is the inhibition of tubulin polymerization.[1] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[4] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[3]

cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Polymerization Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division CA-4 Analog CA-4 Analog CA-4 Analog->Tubulin Dimers Binds to Colchicine Site CA-4 Analog->Mitotic Spindle Formation Disruption

Caption: Tubulin Polymerization Inhibition by CA-4 Analogs.

Experimental Protocols

The synthesis of Combretastatin A-4 analogs from this compound typically involves a Perkin condensation with 3,4,5-trimethoxybenzaldehyde, followed by further chemical modifications to generate a library of derivatives, such as esters and amides.[3]

Reactant_A This compound Reaction Perkin Condensation Reactant_A->Reaction Reactant_B 3,4,5-Trimethoxybenzaldehyde Reactant_B->Reaction Intermediate Carboxylic Acid Intermediate Reaction->Intermediate Derivatization Esterification / Amidation Intermediate->Derivatization Products Ester and Amide Analogs Derivatization->Products

Caption: General Synthesis Workflow.

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[5][6]

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.[7]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[7]

  • Solubilization: Air dry the plates again and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[5][7] The absorbance is directly proportional to the number of living cells.

Start Seed Cells in 96-well Plate Treat Add Test Compounds Start->Treat Fix Fix with Trichloroacetic Acid (TCA) Treat->Fix Wash1 Wash with Water Fix->Wash1 Stain Stain with Sulforhodamine B (SRB) Wash1->Stain Wash2 Wash with Acetic Acid Stain->Wash2 Solubilize Solubilize Dye with Tris Base Wash2->Solubilize Read Measure Absorbance (510-540 nm) Solubilize->Read

Caption: Sulforhodamine B (SRB) Assay Workflow.

This assay monitors the effect of compounds on the polymerization of purified tubulin into microtubules in real-time.[9]

Protocol:

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, and a fluorescent reporter (e.g., DAPI) that enhances its fluorescence upon binding to microtubules.[10]

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include positive (e.g., paclitaxel) and negative (e.g., nocodazole) controls.

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells to initiate the assay.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a duration sufficient to observe the polymerization curve (typically 60-90 minutes).

  • Data Analysis: Plot the fluorescence intensity against time. The rate of polymerization (Vmax) and the final polymer mass (plateau phase) can be calculated to determine the inhibitory or enhancing effect of the compounds.[10]

Start Prepare Tubulin Reaction Mix Add_Compounds Add Test Compounds to Plate Start->Add_Compounds Initiate Add Reaction Mix to Plate Add_Compounds->Initiate Incubate_Read Incubate at 37°C & Monitor Fluorescence Initiate->Incubate_Read Analyze Plot Fluorescence vs. Time & Analyze Data Incubate_Read->Analyze

Caption: In Vitro Tubulin Polymerization Assay Workflow.

II. Potential Anti-inflammatory Activity: Modulation of the NF-κB Pathway

While the anticancer properties of this compound derivatives are more extensively documented, there is evidence to suggest potential anti-inflammatory activity, primarily through the modulation of key inflammatory signaling pathways. Combretastatins have been shown to affect the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[11][12]

Mechanism of Action: Inhibition of NF-κB Signaling

The NF-κB transcription factors are central mediators of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[13] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[12]

Some combretastatin analogs have been shown to inhibit TNF-α-induced NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.[11][12] This suppression of the NF-κB pathway leads to the downregulation of NF-κB-dependent pro-inflammatory gene products.[12]

cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IkBa_degradation IkBa->IkBa_degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (e.g., COX-2, Cytokines) DNA->Genes Transcription CA_Analog CA-4 Analog CA_Analog->IKK Inhibits CA_Analog->IkBa_degradation Inhibits IkBa_degradation->NFkB Releases

Caption: Inhibition of the NF-κB Signaling Pathway.

III. Conclusion and Future Directions

Derivatives of this compound represent a versatile chemical scaffold with significant potential in drug discovery. The primary focus of research has been on the development of Combretastatin A-4 analogs with potent anticancer activity, mediated through the inhibition of tubulin polymerization. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in this area.

Furthermore, the emerging evidence of their ability to modulate the NF-κB signaling pathway suggests a promising avenue for the development of novel anti-inflammatory agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) studies to optimize the anticancer and anti-inflammatory activities of these derivatives.

  • In-depth investigation of the anti-inflammatory effects, including quantitative analysis of their impact on cytokine production and other inflammatory markers.

  • Preclinical in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of the most promising lead compounds.

This technical guide serves as a comprehensive resource to stimulate and support the ongoing efforts to translate the therapeutic potential of this compound derivatives into clinical applications.

References

The Pivotal Role of 3-Bromo-4-methoxyphenylacetic Acid in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenylacetic acid, a readily accessible phenylacetic acid derivative, has emerged as a versatile and crucial precursor in the convergent synthesis of a diverse array of complex natural products. Its strategic substitution pattern, featuring a bromine atom for facile carbon-carbon bond formation and a methoxy group that influences electronic properties and can be a precursor for a phenol, makes it an ideal building block for constructing intricate molecular architectures. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of medicinally relevant natural products, including the potent antimitotic agent Combretastatin A-4. Detailed experimental protocols, quantitative data, and graphical representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Synthesis of the Precursor: this compound

The journey towards complex natural products begins with the efficient preparation of the key precursor. This compound can be synthesized in high yield from the commercially available 4-methoxyphenylacetic acid through a regioselective bromination reaction.[1]

Experimental Protocol: Synthesis of this compound[1]

To a stirred solution of 4-methoxyphenylacetic acid (10.0 g, 60.2 mmol) in glacial acetic acid (60 mL), a solution of bromine (3.1 mL, 9.62 g, 60.2 mmol) in glacial acetic acid (30 mL) is added dropwise over a period of 30 minutes at room temperature. The reaction mixture is stirred for an additional 60 minutes. Upon completion, the mixture is poured into 500 mL of an ice-water slurry, resulting in the precipitation of a pale yellow solid. The precipitate is collected by filtration, washed with cold water (3 x 10 mL), and air-dried. Recrystallization from hot xylene affords this compound as a white crystalline solid.

Quantitative Data
ProductYieldMelting PointSpectroscopic Data
This compound84%116-118 °C¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J=2.1 Hz, 1H), 7.15 (dd, J=8.4, 2.1 Hz, 1H), 6.85 (d, J=8.4 Hz, 1H), 3.87 (s, 3H), 3.58 (s, 2H). ¹³C NMR (CDCl₃, 100 MHz): δ 176.9, 154.8, 133.5, 131.0, 128.2, 112.0, 111.7, 56.2, 40.2.

Application in Natural Product Synthesis: The Case of Combretastatin A-4

Combretastatin A-4, a natural product isolated from the bark of the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization and exhibits significant antimitotic and anti-angiogenic activities.[2][3] The synthesis of (Z)-Combretastatin A-4 can be efficiently achieved from this compound via a Perkin condensation reaction.[4]

Synthetic Pathway to (Z)-Combretastatin A-4

G cluster_0 Synthesis of (Z)-Combretastatin A-4 3-Bromo-4-methoxyphenylacetic_acid This compound Perkin_Condensation Perkin Condensation 3-Bromo-4-methoxyphenylacetic_acid->Perkin_Condensation 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde 3,4,5-Trimethoxybenzaldehyde->Perkin_Condensation Intermediate α,β-unsaturated carboxylic acid intermediate Perkin_Condensation->Intermediate Ac₂O, Et₃N, 140 °C Decarboxylation Decarboxylation Intermediate->Decarboxylation Copper powder, Quinoline, 200-210 °C Combretastatin_A4 (Z)-Combretastatin A-4 Decarboxylation->Combretastatin_A4

Caption: Synthetic route to (Z)-Combretastatin A-4.

Experimental Protocol: Synthesis of (Z)-Combretastatin A-4[4]

A mixture of this compound (1.0 g, 4.08 mmol), 3,4,5-trimethoxybenzaldehyde (0.80 g, 4.08 mmol), acetic anhydride (3 mL), and triethylamine (1.5 mL) is heated at 140 °C for 5 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the intermediate α,β-unsaturated carboxylic acid.

This intermediate is then subjected to decarboxylation. A mixture of the α,β-unsaturated carboxylic acid (0.5 g, 1.18 mmol), copper powder (0.1 g), and quinoline (5 mL) is heated at 200-210 °C for 3 hours. The reaction mixture is cooled, diluted with ethyl acetate, and filtered. The filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to yield (Z)-Combretastatin A-4.

Quantitative Data
ProductOverall YieldSpectroscopic Data
(Z)-Combretastatin A-437.5%[4]¹H NMR (CDCl₃, 400 MHz): δ 6.81 (d, J=2.0 Hz, 1H), 6.74 (d, J=8.4 Hz, 1H), 6.64 (dd, J=8.4, 2.0 Hz, 1H), 6.45 (d, J=12.2 Hz, 1H), 6.38 (d, J=12.2 Hz, 1H), 6.35 (s, 2H), 5.35 (s, 1H, OH), 3.86 (s, 3H), 3.84 (s, 6H), 3.68 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 153.3, 146.9, 145.9, 137.2, 132.8, 130.6, 129.8, 128.9, 121.5, 112.5, 109.1, 106.0, 60.9, 56.1, 55.9.[4]

Biological Activity of Combretastatin A-4: Antimitotic Mechanism

Combretastatin A-4 exerts its potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division (mitosis). It binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells. The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, has been identified as a downstream target of Combretastatin A-4's action.

Signaling Pathway of Combretastatin A-4

G cluster_1 Combretastatin A-4 Signaling Pathway CA4 Combretastatin A-4 Tubulin β-Tubulin CA4->Tubulin Binds to colchicine site PI3K PI3K CA4->PI3K Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Akt Akt PI3K->Akt Cell_Survival Cell Survival/ Proliferation Akt->Cell_Survival Cell_Survival->Apoptosis

Caption: Antimitotic action of Combretastatin A-4.

Future Directions: Verongamine and Vancomycin Model Systems

Preliminary studies have indicated that this compound also serves as a precursor for the synthesis of other significant natural products, including the marine alkaloid Verongamine and model systems of the complex glycopeptide antibiotic Vancomycin. The development of detailed and efficient synthetic routes to these molecules from this common precursor is an active area of research. Future work will focus on elucidating these pathways and providing comprehensive experimental protocols.

Conclusion

This compound has proven to be a cornerstone in the synthetic chemist's toolbox for the construction of biologically important natural products. Its straightforward synthesis and versatile reactivity allow for the efficient assembly of complex molecular scaffolds. The detailed methodologies and data presented in this guide for the synthesis of Combretastatin A-4 underscore the utility of this precursor. Further exploration of its application in the synthesis of other natural products holds significant promise for the future of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-methoxyphenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of 3-Bromo-4-methoxyphenylacetic acid and its analogs. This class of compounds holds significant interest in medicinal chemistry, particularly as precursors to potent anticancer agents and as potential anti-inflammatory and analgesic drugs. This document details synthetic methodologies, presents characterization data in a structured format, and explores the mechanisms of action through signaling pathway diagrams.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the regioselective bromination of 4-methoxyphenylacetic acid. This method is advantageous due to its high yield and the use of readily available starting materials.

A general workflow for this synthesis is outlined below:

start Start step1 Dissolve 4-methoxyphenylacetic acid in acetic acid start->step1 step3 Slowly add bromine solution to the reaction mixture step1->step3 step2 Prepare bromine solution in acetic acid step2->step3 step4 Stir at room temperature step3->step4 step5 Pour into ice-water step4->step5 step6 Filter the precipitate step5->step6 step7 Wash with ice-water step6->step7 step8 Recrystallize from hot xylene step7->step8 end This compound step8->end

Figure 1: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The synthesis of this compound is achieved through the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Acetic acid

  • Bromine

  • Ice

Procedure:

  • A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) is prepared in acetic acid (60 ml) with stirring.[1]

  • A separate solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) is prepared.[1]

  • The bromine solution is added dropwise to the 4-methoxyphenylacetic acid solution over a period of 30 minutes.[1]

  • The reaction mixture is stirred at room temperature for 60 minutes.[1]

  • The mixture is then poured into 500 ml of ice-water, resulting in a pale yellow, turbid mixture.[1]

  • The mixture is stirred for an additional 10 minutes and then filtered.[1]

  • The collected solid is rinsed with ice-water (3 x 10 ml) and air-dried for 20 minutes.[1]

  • The crude product is recrystallized from hot xylene to yield a white crystalline powder.[1]

Yield: 12.41 g (84%).[1]

Characterization of this compound

The synthesized compound is characterized using various spectroscopic and physical methods.

PropertyValueReference
Molecular Formula C9H9BrO3[2][3]
Molecular Weight 245.07 g/mol [2][3]
Melting Point 113.3–114.2 °C (386.3–387.2 K)[1]
Appearance White crystalline powder[1]
1H NMR (CDCl3) δ 3.56 (2H, s, CH2); 3.89 (3H, s, OCH3), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d)[1]
13C NMR (CDCl3) δ 39.9 (CH2); 56.5 (OCH3); 111.9 (Ar-C); 112.2 (Ar-C); 127.0 (Ar-C); 129.6 (Ar-C); 134.6 (Ar-C); 155.5 (Ar-C-O); 178.0 (C=O)[1]
IR Spectrum Available from the NIST WebBook.
Mass Spectrum (GC-MS) Available in the NIST Mass Spectrometry Data Center.[2]

Synthesis of this compound Analogs

The synthesis of analogs of this compound can be achieved through various established organic chemistry methodologies. These methods allow for the introduction of diverse functional groups on the phenyl ring and modifications of the acetic acid side chain.

General Synthetic Strategies

Several general methods are applicable for the synthesis of substituted phenylacetic acids:

  • Hydrolysis of Benzyl Cyanides: This is a classic and reliable method that can be performed under acidic or basic conditions.

  • Grignard Reaction with Benzyl Halides: A powerful carbon-carbon bond-forming reaction.

  • Palladium-Catalyzed Carbonylation of Benzyl Halides: An efficient method for introducing the carboxylic acid moiety using carbon monoxide.

A generalized workflow for the synthesis of substituted phenylacetic acids from substituted benzyl chlorides is depicted below:

start Substituted Benzyl Chloride step1 Reaction with Sodium Cyanide start->step1 intermediate Substituted Benzyl Cyanide step1->intermediate step2 Acid or Base Hydrolysis intermediate->step2 end Substituted Phenylacetic Acid step2->end

Figure 2: General workflow for the synthesis of substituted phenylacetic acids via the benzyl cyanide route.

Biological Activities and Signaling Pathways

Analogs of this compound are of significant interest due to their potential as anticancer and anti-inflammatory agents.

Anticancer Activity: Tubulin Polymerization Inhibition

This compound is a key precursor in the synthesis of Combretastatin A-4 and its analogs, which are potent inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.

The process of tubulin polymerization and the inhibitory action of Combretastatin A-4 analogs can be visualized as follows:

cluster_0 Microtubule Dynamics cluster_1 Inhibition by Combretastatin A-4 Analogs tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization GTP microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization GDP depolymerization->tubulin ca4 Combretastatin A-4 Analog ca4->tubulin Binds to Colchicine Site ca4->polymerization Inhibits membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic Arachidonic Acid pla2->arachidonic cox Cyclooxygenase (COX) arachidonic->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation analogs Phenylacetic Acid Analogs analogs->cox Inhibition

References

An In-depth Technical Guide on the Biological Significance of 3-Bromo-4-methoxyphenylacetic acid as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxyphenylacetic acid is a substituted phenylacetic acid derivative that has garnered significant attention in medicinal chemistry and drug development. While the direct mechanism of action of this compound in biological systems is not extensively characterized in scientific literature, its paramount importance lies in its role as a crucial building block for the synthesis of potent and clinically relevant therapeutic agents. This technical guide will delve into the biological significance of this compound by examining the mechanisms of action of two major classes of drugs synthesized from it: Combretastatin A-4 analogues, which are powerful vascular disrupting agents, and Lysophosphatidic Acid (LPA) receptor antagonists, which have therapeutic potential in fibrosis and oncology.

Role as a Precursor to Combretastatin A-4 Analogues: Targeting Tubulin Dynamics

This compound is a key starting material in the synthesis of Combretastatin A-4 (CA-4) and its analogues.[1] CA-4, a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[2][3] Its derivatives are being investigated as anti-cancer agents due to their ability to disrupt the tumor vasculature.[4]

Mechanism of Action of Combretastatin A-4

The primary mechanism of action of CA-4 and its analogues is the inhibition of microtubule formation.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[5]

  • Binding to Tubulin: CA-4 binds to the colchicine-binding site on the β-subunit of tubulin heterodimers.[5] This binding prevents the polymerization of tubulin into microtubules.[6]

  • Disruption of Microtubule Dynamics: The inhibition of polymerization leads to a net depolymerization of existing microtubules, disrupting the dynamic instability required for their function.[5]

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, during cell division leads to an arrest of the cell cycle in the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as cancer cells and endothelial cells in the tumor neovasculature.[5]

  • Vascular Disruption: CA-4 and its prodrug, Combretastatin A-4 Phosphate (CA4P), exhibit a selective and rapid disruption of the tumor vasculature.[7][8] This is thought to occur through cytoskeletal changes in endothelial cells, leading to increased vascular permeability and a shutdown of tumor blood flow, ultimately causing tumor necrosis.[7]

Signaling Pathways Involved

The antitumor activity of Combretastatin A-4 is mediated by several key signaling pathways that lead to apoptosis and cell cycle arrest. The disruption of microtubule dynamics is a key event that triggers these pathways.

G CA4 Combretastatin A-4 Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Spindle Mitotic Spindle Disruption Depolymerization->Spindle Vascular Vascular Disruption in Tumors Depolymerization->Vascular in endothelial cells Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Mechanism of Combretastatin A-4 Action.
Quantitative Data: Antiproliferative Activity of CA-4 Analogues

The following table summarizes the in vitro cytotoxicity of novel Combretastatin A-4 analogues synthesized from precursors like this compound.

CompoundCell LineIC50 (µM)
LASSBio-1920 HCT-116 (Colon)2.7 (48h)
PC-9 (Lung)>100 (24h)
CA-4 HCT-116 (Colon)0.0006 - 10
PC-9 (Lung)0.0006 - 10
Analog 9a HCT-116 (Colon)0.009 ± 0.001
BEL-7402 (Liver)0.007 ± 0.001
MCF-7 (Breast)0.008 ± 0.001
AGS (Gastric)0.012 ± 0.002
Analog 12a1 HCT-116 (Colon)0.025 ± 0.003
BEL-7402 (Liver)0.019 ± 0.002
MCF-7 (Breast)0.021 ± 0.003
AGS (Gastric)0.031 ± 0.004

Data sourced from[2][9].

Experimental Protocols: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>97% pure)

  • General tubulin buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.8)

  • GTP solution (1 mM final concentration)

  • Test compound (e.g., Combretastatin A-4 analogue) dissolved in DMSO

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure: [6]

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in general tubulin buffer on ice.

  • Add GTP to the tubulin solution.

  • In a 96-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO).

  • Add the tubulin/GTP solution to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every 30 seconds for 65 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves. The inhibitory activity of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

Role as a Precursor to Lysophosphatidic Acid (LPA) Receptor Antagonists

This compound also serves as a key intermediate in the synthesis of antagonists for lysophosphatidic acid (LPA) receptors.[10] LPA is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6).[11][12] Dysregulation of LPA signaling is implicated in various pathological conditions, including fibrosis, cancer, and inflammation.[13][14]

Mechanism of Action of LPA Receptor Antagonists

LPA receptor antagonists are small molecules that inhibit the signaling of LPA by blocking its interaction with its receptors.[11]

  • Competitive Binding: These antagonists typically bind to the LPA receptors, preventing the endogenous ligand, LPA, from binding and activating the receptor.[15]

  • Inhibition of Downstream Signaling: By blocking receptor activation, these antagonists prevent the initiation of downstream intracellular signaling cascades. LPA receptors couple to various G proteins (Gq/11, Gi/o, G12/13, and Gs), which in turn activate pathways leading to cellular responses such as proliferation, migration, and survival.[12]

  • Therapeutic Effects: In the context of fibrosis, antagonism of the LPA1 receptor has been shown to reduce the proliferation and activation of fibroblasts, key cells in the development of fibrotic tissue.[10][16] In oncology, LPA receptor antagonists can inhibit tumor growth, invasion, and metastasis.[10]

Signaling Pathways Involved

LPA receptor antagonists modulate the signaling pathways initiated by LPA binding to its receptors. The LPA1 receptor is a major target for antifibrotic therapies.

G LPA Lysophosphatidic Acid (LPA) LPAR1 LPA1 Receptor LPA->LPAR1 Binds & Activates Gprotein G Protein Activation (Gq, Gi, G12/13) LPAR1->Gprotein Antagonist LPA1 Receptor Antagonist Antagonist->LPAR1 Blocks Binding Signaling Downstream Signaling (e.g., Rho, PLC, PI3K) Gprotein->Signaling Response Cellular Responses: Fibroblast Proliferation, Cell Migration Signaling->Response Fibrosis Fibrosis Response->Fibrosis

Caption: LPA1 Receptor Antagonist Mechanism.
Quantitative Data: Activity of LPA Receptor Antagonists

The following table presents the inhibitory concentrations (IC50) and binding affinities (pKB) for representative LPA receptor antagonists.

CompoundTargetAssayIC50 / pKB
AM966 LPA1Calcium ReleaseIC50 = 17 nM
LPA1ChemotaxisIC50 = 181 nM
BMS-986020 LPA1Calcium MobilizationpKB ≈ 8
KI 16425 LPA1/3GTPγS, Inositol Phosphate, Ca2+pKB ≈ 6.5 - 7

Data sourced from[14][16].

Experimental Protocols: Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Materials:

  • Membrane fractions from cells expressing the target LPA receptor (e.g., LPA1).

  • Radiolabeled LPA (e.g., [3H]LPA).

  • Binding buffer (e.g., containing 0.25% BSA).

  • Unlabeled test compound (LPA receptor antagonist).

  • Unifilter-96-GF/C plates.

  • Microplate harvester.

  • Scintillation counter.

Procedure: [17]

  • Incubate a fixed amount of membrane protein (e.g., 20 µg) with various concentrations of the radiolabeled LPA in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled LPA.

  • For competition binding assays, incubate the membrane protein and a fixed concentration of radiolabeled LPA with increasing concentrations of the unlabeled test compound.

  • Incubate the mixture for a defined period (e.g., 70 minutes) at a specific temperature (e.g., 4°C).

  • Separate the membrane-bound radioligand from the free radioligand by rapid filtration through the Unifilter plates using a microplate harvester.

  • Wash the filters multiple times with ice-cold binding buffer.

  • Dry the filters and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding. The binding affinity (Kd or Ki) of the compound can be determined by analyzing the binding data using appropriate software.

While this compound may not have a well-defined biological mechanism of action on its own, its role as a versatile synthetic intermediate is of profound importance to the field of drug discovery and development. Its utility in the synthesis of potent tubulin polymerization inhibitors like Combretastatin A-4 analogues and specific LPA receptor antagonists highlights its significance. The compounds derived from this precursor target fundamental cellular processes involved in cancer and fibrotic diseases, demonstrating the critical role of strategic chemical synthesis in the creation of novel therapeutics. Further exploration of derivatives of this compound may continue to yield promising new drug candidates.

References

Methodological & Application

Synthesis of 3-Bromo-4-methoxyphenylacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Bromo-4-methoxyphenylacetic acid, a valuable building block in the development of various pharmaceutical compounds. The described method is a regioselective bromination of 4-methoxyphenylacetic acid.

Introduction

This compound is a key intermediate in the synthesis of several biologically active molecules. Its structure is found in compounds investigated for anti-inflammatory, analgesic, and other therapeutic properties. This protocol outlines a straightforward and efficient method for its preparation from commercially available 4-methoxyphenylacetic acid. The reaction proceeds via an electrophilic aromatic substitution, where bromine is introduced onto the aromatic ring.

Experimental Protocol

This protocol is adapted from a peer-reviewed publication and outlines the synthesis of this compound.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial acetic acid

  • Bromine

  • Ice

  • Xylene

  • Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, filtration apparatus)

  • Stirring apparatus

  • Fume hood

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid. Stir the solution at room temperature until all the solid has dissolved.

  • Preparation of Bromine Solution: In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Addition of Bromine: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 60 minutes.

  • Quenching and Precipitation: Pour the reaction mixture into 500 ml of an ice-water slurry. A pale yellow precipitate should form.

  • Isolation of Crude Product: Stir the resulting turbid mixture for 10 minutes, then collect the solid product by vacuum filtration.

  • Washing: Wash the filtered solid with three 10 ml portions of ice-cold water.

  • Drying: Air-dry the crude product for 20 minutes.

  • Recrystallization: Purify the crude product by recrystallization from hot xylene to yield a white crystalline powder.

Data Summary

The following table summarizes the quantitative data obtained from the synthesis.

ParameterValueReference
Starting Material4-methoxyphenylacetic acid[1]
ProductThis compound[1]
Yield12.41 g (84%)[1]
Melting Point113.3 - 114.2 °C (386.3–387.2 K)[1]
Molecular FormulaC₉H₉BrO₃[1]
Molecular Weight245.07 g/mol [2]

Characterization Data:

  • ¹H NMR (CDCl₃): δ 3.56 (2H, s, CH₂), 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d).[1]

  • ¹³C NMR (CDCl₃): δ 39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0.[1]

Experimental Workflow

Synthesis_Workflow A Dissolve 4-methoxyphenylacetic acid in acetic acid C Slowly add Bromine solution to starting material A->C B Prepare Bromine solution in acetic acid B->C D Stir at room temperature for 60 minutes C->D E Pour into ice-water to precipitate product D->E F Filter and wash the solid product E->F G Recrystallize from hot xylene F->G H Obtain pure 3-Bromo-4-methoxy- phenylacetic acid G->H

Caption: Synthetic workflow for this compound.

References

Application Note: Regioselective Bromination of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective bromination of 4-methoxyphenylacetic acid to synthesize 2-(3-bromo-4-methoxyphenyl)acetic acid. This synthesis is a crucial step in the preparation of various compounds with significant biological activity, including intermediates for natural product synthesis. The protocol outlines a straightforward and efficient method using bromine in acetic acid, resulting in a high yield of the desired product. This application note includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

The bromination of aromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals and other bioactive molecules. 4-Methoxyphenylacetic acid is a readily available starting material, and its bromination offers a pathway to substituted phenylacetic acid derivatives. These derivatives are valuable building blocks in medicinal chemistry. For instance, 2-(3-bromo-4-methoxyphenyl)acetic acid serves as a precursor in the synthesis of combretastatin A-4, an antimitotic agent, and verongamine.[1] The methoxy group of the starting material directs the electrophilic substitution to the positions ortho to it, leading to a regioselective reaction.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol described below.

ParameterValueReference
Starting Material4-Methoxyphenylacetic acid[1]
ReagentsBromine, Acetic Acid[1]
Product2-(3-Bromo-4-methoxyphenyl)acetic acid[1][[“]]
Yield84%[1][[“]]
Melting Point113.15–114.05 °C (386.3–387.2 K)[1]
AppearanceWhite crystalline powder[1]

Experimental Protocol

This protocol details the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

  • 4-Methoxyphenylacetic acid (10 g, 60.2 mmol)

  • Glacial acetic acid (90 ml total)

  • Bromine (9.62 g, 3.1 ml, 60.2 mmol)

  • Ice-water (approx. 530 ml)

  • Xylene (for recrystallization)

Equipment:

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Reaction flask

  • Dropping funnel

  • Beaker (500 ml or larger)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Heating apparatus for recrystallization (e.g., hot plate)

Procedure:

  • Dissolution of Starting Material: In a suitable reaction flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid with stirring.

  • Preparation of Bromine Solution: In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid.

  • Addition of Bromine: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 60 minutes.

  • Precipitation: Pour the reaction mixture into 500 ml of ice-water. A pale yellow, turbid mixture should form.

  • Workup: Stir the mixture for 10 minutes, then collect the precipitate by filtration.

  • Washing: Rinse the filtered solid with three 10 ml portions of ice-water.

  • Drying: Air-dry the solid for 20 minutes.

  • Purification: Recrystallize the crude product from hot xylene to yield a white crystalline powder.

Safety Precautions:

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bromination of 4-methoxyphenylacetic acid.

Bromination_Workflow A 4-Methoxyphenylacetic Acid in Acetic Acid C Reaction Mixture (Stir at RT for 1h) A->C B Bromine in Acetic Acid B->C Slow Addition (30 min) D Quench in Ice-Water C->D E Filtration D->E F Wash with Ice-Water E->F G Air Dry F->G H Recrystallize from Xylene G->H I Final Product: 2-(3-Bromo-4-methoxyphenyl)acetic acid H->I

Caption: Experimental workflow for the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid.

References

Application of 3-Bromo-4-methoxyphenylacetic Acid in Perkin Condensation Reactions for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 3-Bromo-4-methoxyphenylacetic acid in Perkin condensation reactions. This versatile starting material serves as a key building block in the synthesis of complex organic molecules, most notably as a precursor to potent antimitotic agents like Combretastatin A-4. This note will cover the reaction's mechanism, specific experimental protocols, quantitative data, and the biological significance of its derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The Perkin condensation is a well-established organic reaction used to synthesize α,β-unsaturated carboxylic acids, specifically cinnamic acid derivatives, from aromatic aldehydes and acid anhydrides in the presence of a weak base.[1][2] A modified version of this reaction can be employed using a substituted phenylacetic acid, such as this compound, which serves as a crucial intermediate in the synthesis of various bioactive compounds.[3]

One of the most significant applications of this compound in a Perkin-type reaction is in the concise synthesis of precursors to Combretastatin A-4, a powerful natural product that inhibits tubulin polymerization and exhibits potent antitumor activity.[4][5] This route is advantageous due to its stereoselectivity and the use of readily available starting materials.[4][5]

The Perkin Condensation: A General Overview

The Perkin reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding carboxylic acid.[1][6] The mechanism proceeds through the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[6] Subsequent dehydration and hydrolysis yield the final α,β-unsaturated carboxylic acid.[6] When a substituted phenylacetic acid is used, the reaction can be adapted to produce highly functionalized stilbene precursors.

Application in the Synthesis of a Combretastatin A-4 Precursor

A key application of this compound is its reaction with an appropriate benzaldehyde to form a substituted cinnamic acid, which is a direct precursor to Combretastatin A-4. A concise route has been developed utilizing a Perkin reaction between this compound and 3,4,5-trimethoxybenzaldehyde.[4] This reaction is a critical step in a multi-step synthesis that ultimately yields the potent anti-cancer agent.

Experimental Protocol: Synthesis of the Cinnamic Acid Precursor

This protocol is adapted from the synthesis of Combretastatin A-4 as described by Zou et al.[4]

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzaldehyde

  • Acetic anhydride

  • Triethylamine

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • A mixture of this compound, 3,4,5-trimethoxybenzaldehyde, triethylamine, and acetic anhydride is prepared.

  • The mixture is heated to reflux and maintained at this temperature for several hours.

  • After cooling, the reaction mixture is carefully poured into ice water, resulting in the formation of a precipitate.

  • The crude product is collected by filtration.

  • The collected solid is then subjected to hydrolysis with a suitable base (e.g., sodium hydroxide solution).

  • Following hydrolysis, the aqueous phase is separated and acidified with concentrated hydrochloric acid to a pH of 2-3 to precipitate the cinnamic acid derivative.[5]

  • The precipitate is filtered, washed, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the desired α-(3-Bromo-4-methoxyphenyl)-3,4,5-trimethoxycinnamic acid.[4]

Quantitative Data

The following table summarizes typical yields for the synthesis of this compound and its subsequent Perkin condensation product, the precursor to Combretastatin A-4.

Reaction StepStarting MaterialsProductYield (%)Reference
Bromination4-methoxyphenylacetic acid, BromineThis compound94%[4]
Perkin CondensationThis compound, 3,4,5-Trimethoxybenzaldehydeα-(3-Bromo-4-methoxyphenyl)-3,4,5-trimethoxycinnamic acidNot explicitly stated, but part of a multi-step synthesis with a 37.5% overall yield for Combretastatin A-4.[4]

Downstream Application: Synthesis and Biological Activity of Combretastatin A-4

The cinnamic acid derivative obtained from the Perkin condensation undergoes subsequent chemical transformations, including hydroxyl group transformation and decarboxylation, to yield Combretastatin A-4 with high cis-selectivity.[4]

Mechanism of Action of Combretastatin A-4

Combretastatin A-4 is a potent inhibitor of tubulin polymerization.[1] It binds to the colchicine-binding site on the β-subunit of tubulin, which disrupts the formation of microtubules.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport.[7] By inhibiting their formation, Combretastatin A-4 causes a cascade of events within rapidly dividing cancer cells.

The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle.[8] This prolonged arrest activates cellular signaling pathways that ultimately induce programmed cell death, or apoptosis.[7] This targeted disruption of the cytoskeleton in cancerous tissues makes Combretastatin A-4 and its derivatives highly promising candidates for cancer therapy.

Combretastatin_A4_Pathway cluster_synthesis Chemical Synthesis cluster_cellular_action Cellular Mechanism of Action A 3-Bromo-4-methoxyphenylacetic acid C Perkin Condensation A->C B 3,4,5-Trimethoxy- benzaldehyde B->C D Cinnamic Acid Precursor C->D E Further Steps (e.g., Decarboxylation) D->E F Combretastatin A-4 E->F G Combretastatin A-4 H β-Tubulin (Colchicine Site) G->H Binds to I Inhibition of Tubulin Polymerization H->I J Disruption of Microtubule Dynamics I->J K G2/M Phase Cell Cycle Arrest J->K L Apoptosis (Programmed Cell Death) K->L

Caption: Synthetic pathway to Combretastatin A-4 and its cellular mechanism of action.

Experimental Workflow Overview

The overall process, from starting materials to the biological effect of the final product, can be visualized as a logical workflow. This begins with the selection of appropriate precursors for the Perkin condensation, followed by the synthesis and purification of the intermediate, its conversion to the final active compound, and finally, its interaction with the cellular target to elicit a biological response.

Experimental_Workflow A Starting Materials (this compound, 3,4,5-Trimethoxybenzaldehyde) B Perkin Condensation Reaction A->B C Isolation and Purification of Cinnamic Acid Intermediate B->C D Subsequent Synthetic Steps (e.g., Decarboxylation) C->D E Synthesis of Combretastatin A-4 D->E F In Vitro/In Vivo Assays (e.g., Tubulin Polymerization Assay, Cell Viability Assay) E->F G Evaluation of Antimitotic Activity and Apoptosis Induction F->G

Caption: General experimental workflow from synthesis to biological evaluation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its application in Perkin condensation reactions provides an efficient and stereoselective route to complex cinnamic acid derivatives, which are key intermediates in the synthesis of biologically active molecules such as Combretastatin A-4. The protocols and data presented herein offer a guide for researchers in the development of novel therapeutics based on this synthetic strategy. Understanding the underlying reaction mechanisms and the biological activity of the resulting compounds is crucial for advancing the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols: 3-Bromo-4-methoxyphenylacetic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Bromo-4-methoxyphenylacetic acid as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile aryl bromide is a valuable precursor for the synthesis of complex biaryl acetic acid derivatives, which are significant scaffolds in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for the Suzuki coupling of aryl bromides and can be adapted for a wide range of research and development applications.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] This reaction is favored in organic synthesis due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and generally low toxicity of boronic acid reagents.[3][4]

The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Application of this compound in Synthesis

This compound serves as a valuable starting material for the synthesis of various biologically active compounds. Its structure, featuring a carboxylic acid moiety and a methoxy group, allows for the generation of diverse molecular architectures. For instance, it has been utilized in the synthesis of natural products like Combretastatin A-4 and Verongamine.[5] The Suzuki coupling reaction of this molecule with various aryl and heteroaryl boronic acids opens a straightforward path to a library of biphenyl and heterobiaryl acetic acid derivatives, which are prevalent in many pharmaceutical agents.

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for a specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF, often with a small amount of water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl acetic acid derivative.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various boronic acids, based on analogous reactions reported in the literature.

Arylboronic Acid PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9012~85-95
4-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)1008~90-98
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)8516~80-90
3-Fluorophenylboronic acidCataCXium A palladacycle (10)-Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)806~91
Thiophene-2-boronic acidPd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O (4:1)802~75-85

Note: The yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and the purity of the reagents.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic acid + Catalyst & Base Solvent Add Degassed Solvent Reactants->Solvent Heating Heat under Inert Atmosphere (80-110 °C) Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Cool to RT & Quench Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate & Purify Extraction->Purification Product Product Purification->Product Isolated Product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-Br(L)₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPd(II)Ar'L2 BOH3 [B(OH)₃X]⁻ Transmetalation->BOH3 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product ArBr This compound ArBr->Oxidative_Addition ArBOH2 Ar'B(OH)₂ (Boronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 3-Bromo-4-methoxyphenylacetic Acid as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-4-methoxyphenylacetic acid as a strategic starting material for the synthesis of complex heterocyclic scaffolds, particularly focusing on the isoquinoline core. The protocols detailed below offer step-by-step guidance for the preparation of key intermediates and their subsequent transformation into valuable heterocyclic systems.

Introduction

This compound is a readily available aromatic carboxylic acid derivative. Its structure, featuring a reactive carboxylic acid moiety, a bromine atom, and a methoxy group on the phenyl ring, makes it an attractive building block for the synthesis of a variety of heterocyclic compounds. The bromine atom serves as a handle for further functionalization via cross-coupling reactions, while the methoxy group activates the aromatic ring towards electrophilic substitution and can influence the regioselectivity of cyclization reactions. This document focuses on the application of this compound in the synthesis of substituted isoquinoline derivatives, which are prevalent motifs in numerous biologically active natural products and pharmaceutical agents.

Application 1: Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization to form a tetrahydroisoquinoline. This compound can be converted to the corresponding β-arylethylamine, which serves as a key precursor for this reaction.

Synthetic Workflow

pictet_spengler_workflow start 3-Bromo-4-methoxy- phenylacetic acid amine_formation Reduction of Carboxylic Acid to Amine start->amine_formation 1. SOCl2, CH2Cl2 2. NaN3, Acetone/H2O 3. Heat (Curtius) 4. H3O+ pictet_spengler Pictet-Spengler Reaction amine_formation->pictet_spengler HCHO, H+ product 6-Bromo-7-methoxy- 1,2,3,4-tetrahydroisoquinoline pictet_spengler->product

Caption: Workflow for the synthesis of a tetrahydroisoquinoline derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4-methoxyphenethylamine

This protocol describes the conversion of this compound to the corresponding phenethylamine via a Curtius rearrangement.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in dry dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Azide Formation: Dissolve the crude acid chloride in acetone. In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water and add it to the acetone solution at 0 °C. Stir the mixture vigorously for 1 hour.

  • Curtius Rearrangement: Pour the reaction mixture into cold water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. To the residue, add a high-boiling inert solvent (e.g., diphenyl ether) and heat the solution to initiate the Curtius rearrangement, monitoring the evolution of nitrogen gas.

  • Hydrolysis: After the rearrangement is complete, cool the mixture and add aqueous hydrochloric acid. Reflux the mixture for 2-3 hours to hydrolyze the resulting isocyanate.

  • Work-up: Cool the reaction mixture and basify with a concentrated sodium hydroxide solution. Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-4-methoxyphenethylamine.

Protocol 2: Pictet-Spengler Cyclization to 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Materials:

  • 3-Bromo-4-methoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve 3-bromo-4-methoxyphenethylamine (1.0 eq) in methanol. Add formaldehyde solution (1.1 eq) and concentrated hydrochloric acid (catalytic amount).

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data
StepReactantsProductTypical Yield (%)Reference
Amine Synthesis (Curtius)This compound3-Bromo-4-methoxyphenethylamine60-70General method
Pictet-Spengler Cyclization3-Bromo-4-methoxyphenethylamine, Formaldehyde6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline75-85[1][2]

Application 2: Synthesis of Dihydroisoquinolines via the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃). This compound can be readily converted to the required N-acyl-β-arylethylamine intermediate.

Synthetic Workflow

bischler_napieralski_workflow start 3-Bromo-4-methoxy- phenylacetic acid amide_formation Amide Coupling start->amide_formation Homoveratrylamine, DCC, CH2Cl2 bischler_napieralski Bischler-Napieralski Cyclization amide_formation->bischler_napieralski POCl3, Toluene, Reflux reduction Reduction bischler_napieralski->reduction NaBH4, MeOH product Substituted Tetrahydroisoquinoline reduction->product

Caption: Workflow for the synthesis of a tetrahydroisoquinoline via Bischler-Napieralski reaction.

Experimental Protocols

Protocol 3: Synthesis of N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3-bromo-4-methoxyphenyl)acetamide

Materials:

  • This compound

  • Homoveratrylamine (2-(3,4-Dimethoxyphenyl)ethan-1-amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and homoveratrylamine (1.0 eq) in dry dichloromethane.

  • Amide Coupling: Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in dichloromethane dropwise. Stir the reaction mixture at room temperature overnight.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired amide.

Protocol 4: Bischler-Napieralski Cyclization and Subsequent Reduction

Materials:

  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3-bromo-4-methoxyphenyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (dry)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ammonia solution

Procedure:

  • Cyclization: Dissolve the amide (1.0 eq) in dry toluene. Add phosphorus oxychloride (2.0-3.0 eq) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Work-up of Dihydroisoquinoline: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated ammonia solution and extract with toluene or dichloromethane. Dry the organic layer and concentrate to obtain the crude 3,4-dihydroisoquinoline.

  • Reduction: Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir the mixture at room temperature for 1-2 hours.

  • Final Work-up and Purification: Quench the reaction by adding water. Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane. Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the substituted tetrahydroisoquinoline.

Quantitative Data
StepReactantsProductTypical Yield (%)Reference
Amide CouplingThis compound, HomoveratrylamineN-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3-bromo-4-methoxyphenyl)acetamide85-95General method
Bischler-Napieralski CyclizationN-(2-(3,4-Dimethoxyphenyl)ethyl)-2-(3-bromo-4-methoxyphenyl)acetamideCorresponding 3,4-dihydroisoquinoline70-85[3][4]
Reduction3,4-Dihydroisoquinoline intermediateCorresponding tetrahydroisoquinoline90-98[4]

Conclusion

This compound serves as a valuable and versatile starting material for the construction of complex heterocyclic molecules. The presented protocols for the synthesis of tetrahydroisoquinoline derivatives via the Pictet-Spengler and Bischler-Napieralski reactions highlight its utility in generating scaffolds of significant interest in medicinal chemistry and drug discovery. The presence of the bromo and methoxy substituents provides opportunities for further diversification, making this building block a powerful tool for the creation of compound libraries for biological screening. Researchers and drug development professionals can leverage these methods to access novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols for the Derivatization of 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common derivatization strategies for 3-Bromo-4-methoxyphenylacetic acid, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies, offering starting points for the synthesis of novel compounds through modification of the carboxylic acid moiety and the aryl bromide.

Introduction

This compound is a valuable scaffold for chemical library synthesis. Its structure features two key functional groups amenable to a variety of chemical transformations: a carboxylic acid and an aryl bromide. The carboxylic acid can be readily converted into esters and amides, while the aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These derivatizations allow for the systematic exploration of chemical space and the development of structure-activity relationships (SAR) in drug discovery programs.

Derivatization Strategies

The primary derivatization pathways for this compound can be categorized into two main types: reactions at the carboxylic acid group and reactions at the aryl bromide.

Reactions at the Carboxylic Acid Group

1. Esterification: The conversion of the carboxylic acid to an ester is a common strategy to modify the polarity and pharmacokinetic properties of a molecule. Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a straightforward method.

2. Amidation: Amide bond formation is a cornerstone of medicinal chemistry. Standard peptide coupling reagents can be employed to couple this compound with a wide range of primary and secondary amines, introducing diverse functional groups.

Reactions at the Aryl Bromide

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the aryl bromide moiety, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. To prevent interference from the free carboxylic acid, it is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester) before performing these transformations.

1. Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronate ester. This is a highly versatile method for the synthesis of biaryl compounds.[1][2]

2. Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine.[3][4] It is a key method for the synthesis of arylamines, which are prevalent in pharmaceuticals.

3. Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of arylalkynes.[5][6]

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the derivatization of this compound and its corresponding methyl ester. Please note that these are representative conditions and may require optimization for specific substrates.

Table 1: Esterification and Amidation of this compound

Reaction TypeReagents and SolventsCatalyst/Coupling AgentTemperature (°C)Time (h)Typical Yield (%)
Esterification Methanol (solvent)H₂SO₄ (catalytic)Reflux (65)2-4>90
Amidation Amine (1.1 eq), DMFEDC (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq)0 to RT12-2470-90

Table 2: Cross-Coupling Reactions of Methyl 2-(3-bromo-4-methoxyphenyl)acetate

Reaction TypeCoupling PartnerCatalyst and LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Arylboronic acid (1.2 eq)Pd(PPh₃)₄ (3 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane/H₂O (4:1)80-1004-1275-95
Buchwald-Hartwig Primary/Secondary Amine (1.2 eq)Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%)NaOtBu (1.4 eq)Toluene or Dioxane80-11012-2460-90
Sonogashira Terminal Alkyne (1.2 eq)Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%)Et₃NTHF or DMFRT to 502-670-95

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(3-bromo-4-methoxyphenyl)acetate (Esterification)

This protocol describes a standard Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired methyl ester.

Protocol 2: Synthesis of 2-(3-Bromo-4-methoxyphenyl)-N-benzylacetamide (Amidation)

This protocol describes a standard amidation using EDC and HOBt as coupling agents.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (e.g., benzylamine, 1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[7]

Protocol 3: Suzuki-Miyaura Coupling of Methyl 2-(3-bromo-4-methoxyphenyl)acetate

This protocol provides a general procedure for the Suzuki-Miyaura coupling.[1]

Materials:

  • Methyl 2-(3-bromo-4-methoxyphenyl)acetate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add methyl 2-(3-bromo-4-methoxyphenyl)acetate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the degassed solvent and the palladium catalyst (0.03 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify by column chromatography.

Visualizations

Derivatization_Pathways Start This compound Ester Ester Derivative (e.g., Methyl Ester) Start->Ester Esterification (R-OH, H⁺) Amide Amide Derivative Start->Amide Amidation (R₂NH, Coupling agents) Suzuki Suzuki Product (Biaryl) Ester->Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) Buchwald Buchwald-Hartwig Product (Arylamine) Ester->Buchwald Buchwald-Hartwig (R₂NH, Pd cat., Base) Sonogashira Sonogashira Product (Arylalkyne) Ester->Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat., Base)

Caption: Derivatization pathways for this compound.

Experimental_Workflow A Starting Material (this compound or its ester) B Add Reagents (Coupling partner, Base) A->B C Add Catalyst & Solvent (Under Inert Atmosphere) B->C D Reaction (Heating & Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General experimental workflow for derivatization reactions.

References

Purification of 3-Bromo-4-methoxyphenylacetic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the purification of 3-Bromo-4-methoxyphenylacetic acid via recrystallization. This procedure is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol outlines a robust method using xylene as the primary recrystallization solvent, and also discusses the selection of alternative solvents. Safety precautions, data presentation, and visual workflows are included to ensure safe and efficient execution of this purification technique.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this starting material is paramount to ensure the desired reaction outcomes and the quality of the final product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the impure solid in a hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.

This application note details a validated recrystallization protocol for this compound and provides guidance on solvent selection based on the physicochemical properties of the compound and general principles of solubility for aromatic carboxylic acids.

Materials and Methods

Materials and Equipment
  • Crude this compound

  • Recrystallization solvent (e.g., Xylene, Toluene, Methanol, Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Beakers

  • Graduated cylinders

  • Drying oven or vacuum desiccator

Safety Precautions

This compound and many of the solvents used for recrystallization are hazardous. Always consult the Safety Data Sheet (SDS) before handling any chemicals.

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Xylene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Causes skin irritation.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.

Personal Protective Equipment (PPE) to be worn at all times:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

All procedures should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Recrystallization from Xylene

This protocol is adapted from a documented synthesis of this compound.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of xylene to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot xylene until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing: Wash the crystals with a small amount of cold xylene to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator.

  • Analysis: Determine the melting point and weight of the purified product. Calculate the percent recovery.

Solvent Selection and Optimization

The choice of solvent is critical for a successful recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on the structure of this compound (an aromatic carboxylic acid), several types of solvents can be considered.

General Solvent Recommendations for Aromatic Carboxylic Acids:

  • Non-polar Aromatic Solvents: Toluene and xylene are often good choices for aromatic compounds.

  • Alcohols: Methanol and ethanol can be effective, sometimes in combination with water.[3]

  • Halogenated Solvents: Dichloroethane and chloroform have been suggested for substituted phenylacetic acids.

  • Water: Due to the carboxylic acid group, there is some solubility in hot water, especially for smaller aromatic acids. However, the presence of the bromo and methoxy groups on the phenyl ring increases the non-polar character, likely reducing water solubility.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValueReference
Molecular FormulaC₉H₉BrO₃[4]
Molecular Weight245.07 g/mol [4]
AppearanceWhite to light yellow powder/crystal[3]
Melting Point113-114 °C (386.3–387.2 K)[2]
Table 2: Estimated Solubility of this compound in Various Solvents

Disclaimer: The following solubility data is an estimation based on the behavior of structurally similar compounds, such as phenylacetic acid and p-hydroxyphenylacetic acid, and general principles of solubility. Experimental verification is recommended for precise applications.

SolventPolarity IndexEstimated Solubility at 25°CEstimated Solubility at Boiling PointSuitability for Recrystallization
Water9.0Very LowLow to ModeratePoor to Fair (likely requires a co-solvent)
Methanol6.6SolubleVery SolubleGood (high solubility may lead to lower recovery)[3]
Ethanol5.2Moderately SolubleVery SolubleGood
Toluene2.4Sparingly SolubleSolubleVery Good
Xylene2.5Sparingly SolubleSolubleExcellent (proven in literature)[2]
Chloroform4.1Moderately SolubleSolubleFair to Good

Mandatory Visualization

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash impurities Impurities in Mother Liquor isolate->impurities dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Diagram 2: Solvent Selection Logic

Solvent_Selection_Logic start Start: Select Potential Solvents solubility_test Perform Solubility Tests start->solubility_test high_sol_hot High Solubility in Hot Solvent? solubility_test->high_sol_hot low_sol_cold Low Solubility in Cold Solvent? high_sol_hot->low_sol_cold Yes unsuitable Unsuitable Solvent (Try another) high_sol_hot->unsuitable No suitable Suitable Solvent low_sol_cold->suitable Yes low_sol_cold->unsuitable No unsuitable->solubility_test Re-evaluate

Caption: Logical diagram for selecting an appropriate recrystallization solvent.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the scale-up synthesis of 3-Bromo-4-methoxyphenylacetic acid, an important intermediate in the pharmaceutical and agrochemical industries. The primary synthesis route discussed is the regioselective electrophilic bromination of 4-methoxyphenylacetic acid. This application note includes a laboratory-scale protocol, considerations for process scale-up, safety protocols for handling hazardous materials, and methods for purification. Quantitative data is summarized in tabular format, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenylacetic acid moiety, makes it a valuable precursor for the development of novel therapeutic agents and other fine chemicals. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

The most common and efficient method for the preparation of this compound is the direct bromination of the readily available starting material, 4-methoxyphenylacetic acid. This electrophilic aromatic substitution reaction offers high regioselectivity due to the directing effects of the methoxy and acetic acid groups on the phenyl ring. This document outlines a well-established laboratory procedure and provides critical guidance for its adaptation to a larger scale.

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The electron-donating methoxy group activates the aromatic ring, directing the incoming electrophile (bromine) to the ortho and para positions. As the para position is blocked by the acetic acid group, bromination occurs selectively at one of the ortho positions.

Reaction_Pathway cluster_reactants Reactants cluster_solvent Solvent cluster_product Product 4-methoxyphenylacetic_acid 4-Methoxyphenylacetic acid Reaction Electrophilic Aromatic Substitution 4-methoxyphenylacetic_acid->Reaction + Bromine Bromine Bromine (Br2) Acetic_acid Acetic Acid Acetic_acid->Reaction in Acetic Acid Product This compound Reaction->Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Laboratory-Scale Synthesis (10 g Scale)

This protocol is adapted from a reliable literature procedure and is suitable for initial laboratory-scale synthesis.[1]

Materials and Equipment:

  • 4-methoxyphenylacetic acid

  • Bromine

  • Glacial acetic acid

  • Xylene

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid with stirring.

  • Prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes. Maintain the reaction at room temperature.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional 60 minutes.

  • Pour the reaction mixture into 500 ml of ice-water. A pale yellow precipitate will form.

  • Stir the resulting mixture for 10 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with ice-water (3 x 10 ml).

  • Air-dry the crude product.

  • For purification, recrystallize the crude solid from hot xylene to yield a white crystalline powder.

Quantitative Data (Lab-Scale):

ParameterValueReference
Starting Material10 g (4-methoxyphenylacetic acid)[1]
Bromine9.62 g (1.0 eq)[1]
SolventGlacial Acetic Acid (90 ml total)[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time1.5 hours[1]
Yield (Crude) ~85-90%
Yield (Purified) 12.41 g (84%)[1]
Purity (Purified) >98% (by NMR)[1]
Considerations for Scale-Up Synthesis

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Scale-Up Considerations:

  • Heat Management: The bromination of activated aromatic rings is an exothermic reaction. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to maintain temperature control and prevent a runaway reaction.

  • Reagent Addition: The controlled addition of bromine is critical. A programmable dosing pump should be used to ensure a slow and consistent addition rate. The addition should be subsurface to improve dispersion and minimize the accumulation of unreacted bromine.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring effective heat transfer. A mechanical stirrer with appropriate impeller design is necessary for larger reactors.

  • Off-Gas Scrubbing: The reaction generates hydrogen bromide (HBr) as a byproduct. A gas scrubber system containing a caustic solution (e.g., sodium hydroxide) must be in place to neutralize the acidic off-gases.

  • Work-up and Product Isolation: Handling large volumes of aqueous solutions and solids requires appropriate industrial-scale equipment such as large filter-dryers or centrifuges.

  • Safety: A thorough risk assessment must be conducted before performing the reaction at scale. This includes evaluating the hazards of all chemicals, potential for runaway reactions, and establishing emergency procedures.

Proposed Scale-Up Protocol (Conceptual):

This conceptual protocol is for a multi-kilogram scale and should be optimized in a pilot plant setting.

Equipment:

  • Glass-lined or Hastelloy jacketed reactor with mechanical stirrer, temperature probe, and addition funnel/dosing pump.

  • Gas scrubber system.

  • Filter-dryer or centrifuge.

  • Vacuum drying oven.

Procedure:

  • Charge the reactor with the desired amount of 4-methoxyphenylacetic acid and glacial acetic acid.

  • Cool the reactor contents to 10-15 °C using the jacket cooling system.

  • Slowly add a solution of bromine in glacial acetic acid via the dosing pump over 2-4 hours, maintaining the internal temperature below 25 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring for completion by HPLC.

  • Quench the reaction by slowly adding a solution of sodium bisulfite or sodium thiosulfate until the bromine color disappears.

  • Transfer the reaction mixture to a larger vessel containing ice-water to precipitate the product.

  • Isolate the crude product using a filter-dryer or centrifuge.

  • Wash the product cake with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent (e.g., toluene or a mixed solvent system) in a separate crystallizer vessel.

  • Dry the final product in a vacuum oven.

Scale-Up Parameter Comparison:

ParameterLaboratory Scale (10 g)Proposed Scale-Up (Multi-kg)
Reactor Round-bottom flaskJacketed glass-lined or Hastelloy reactor
Stirring Magnetic stirrerMechanical stirrer
Temperature Control Ice bath (if needed)Jacketed cooling system, precise temperature monitoring
Bromine Addition Dropping funnel (manual)Dosing pump (automated, controlled rate)
Work-up Beaker, Büchner funnelLarge precipitation vessel, filter-dryer/centrifuge
Safety Fume hoodClosed system, gas scrubber, emergency quench/venting

Safety and Handling

Chemical Hazards:

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is extremely hazardous if inhaled. All handling must be done in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE).

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.

  • Hydrogen Bromide (HBr): Toxic and corrosive gas generated as a byproduct.

  • This compound: Harmful if swallowed and may cause skin and eye irritation.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., neoprene over nitrile)

  • Chemical splash goggles and a face shield

  • Acid-resistant lab coat or apron

  • Appropriate respiratory protection may be required, especially when handling large quantities of bromine.

Emergency Procedures:

  • Bromine Spills: Have a neutralizing agent such as a 10% sodium thiosulfate solution readily available. Small spills can be absorbed with an inert material and then neutralized. For large spills, evacuate the area and follow established emergency protocols.

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Visualization of Workflows

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4-methoxyphenylacetic acid in Acetic Acid Addition Slowly add Bromine solution to the reaction mixture Start->Addition Prepare_Br2 Prepare Bromine solution in Acetic Acid Prepare_Br2->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Pour into ice-water Stirring->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from Xylene Wash->Recrystallize Dry Dry the final product Recrystallize->Dry End Pure this compound Dry->End

Caption: General experimental workflow for the synthesis and purification.

Scale_Up_Logic cluster_considerations Key Considerations for Scaling Lab_Scale Laboratory Scale (grams) Pilot_Plant Pilot Plant Scale-Up (kilograms) Lab_Scale->Pilot_Plant requires Production Full-Scale Production (multi-kilograms) Pilot_Plant->Production informs Heat_Management Exotherm Control Pilot_Plant->Heat_Management Reagent_Control Controlled Addition Pilot_Plant->Reagent_Control Safety_Systems Enhanced Safety Protocols Pilot_Plant->Safety_Systems Process_Automation Automation & Monitoring Production->Process_Automation

Caption: Logical relationship for scaling up the synthesis process.

Conclusion

The synthesis of this compound via electrophilic bromination of 4-methoxyphenylacetic acid is a robust and high-yielding process. While the laboratory-scale procedure is straightforward, scaling up this synthesis requires careful attention to process safety, particularly in managing the exothermic nature of the reaction and handling hazardous materials. By implementing appropriate engineering controls, such as jacketed reactors and scrubber systems, and by carefully controlling reaction parameters, this synthesis can be safely and efficiently performed on an industrial scale to produce high-purity material suitable for further applications in drug development and fine chemical manufacturing.

References

The Versatility of 3-Bromo-4-methoxyphenylacetic Acid in Medicinal Chemistry: A Gateway to Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Shanghai, China - 3-Bromo-4-methoxyphenylacetic acid, a readily accessible phenylacetic acid derivative, has emerged as a pivotal building block in medicinal chemistry. Its strategic substitution pattern, featuring a bromine atom and a methoxy group on the phenyl ring, provides a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This application note delves into the significant role of this compound in the development of novel therapeutic agents, with a particular focus on its application in the synthesis of potent anticancer agents like Combretastatin A-4 and its analogs.

Core Applications in Drug Discovery

This compound serves as a crucial starting material in the synthesis of various natural products and clinically relevant molecules.[1] Its utility stems from the ability to undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.

One of the most notable applications of this compound is in the synthesis of Combretastatin A-4 (CA-4) , a potent tubulin polymerization inhibitor with significant antitumor and anti-vascular properties.[2][3] The synthesis often involves a Perkin condensation reaction between this compound and 3,4,5-trimethoxybenzaldehyde.[4] The resulting stilbene scaffold, characteristic of combretastatins, is crucial for its biological activity.

Beyond CA-4, this versatile building block has been employed in the synthesis of other natural products, including Verongamine and model Vancomycin-type systems, highlighting its broad applicability in constructing complex molecular frameworks.[1]

Quantitative Biological Data

The true potential of this compound as a medicinal chemistry scaffold is underscored by the potent biological activities of its derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of novel Combretastatin A-4 analogs synthesized from this starting material against a panel of human cancer cell lines.

CompoundSW620 (Colon)MDA-MB-231 (Breast)A549 (Lung)PC3 (Prostate)
CA-4 Analog 8 0.01 µM0.02 µM0.01 µM0.03 µM
CA-4 Analog 20 0.03 µM0.05 µM0.02 µM0.06 µM
Data extracted from a study on novel Combretastatin A-4 analogs.[2]

These low micromolar IC50 values demonstrate the high cytotoxic potency of these derivatives, validating the use of this compound as a scaffold for generating effective anticancer agents.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Bromine

  • Acetic acid

  • Ice-water

Procedure:

  • Dissolve 4-methoxyphenylacetic acid (1.0 eq) in acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the stirred solution over 30 minutes.

  • Stir the reaction mixture at room temperature for 60 minutes.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the resulting pale yellow solid, rinse with ice-water, and air-dry.

  • Recrystallize the crude product from hot xylene to obtain white crystalline this compound.[1]

Synthesis of Combretastatin A-4 (CA-4) via Perkin Condensation

This protocol outlines the synthesis of CA-4 from this compound and 3,4,5-trimethoxybenzaldehyde.[2][4]

Materials:

  • This compound

  • 3,4,5-trimethoxybenzaldehyde

  • Acetic anhydride

  • Triethylamine

  • Concentrated HCl

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 3,4,5-trimethoxybenzaldehyde (1.0 eq), acetic anhydride (7.8 eq), and triethylamine (2.0 eq).[2]

  • Heat the reaction mixture to 120 °C for 30 minutes using microwave radiation.[2]

  • After cooling, acidify the mixture with concentrated HCl to a pH of 2-3.

  • The resulting intermediate undergoes further steps of hydroxyl transformation and decarboxylation to yield Combretastatin A-4 with high cis-selectivity.[4]

In Vitro Tubulin Polymerization Assay

This assay is crucial for evaluating the mechanism of action of CA-4 and its analogs.

Principle: Tubulin polymerization is monitored by the increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase.

Procedure:

  • Prepare a solution of purified tubulin in a suitable buffer (e.g., G-PEM buffer).

  • Add the test compound (e.g., a CA-4 analog) at various concentrations.

  • Initiate polymerization by adding GTP and incubating at 37 °C.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Compare the polymerization curves of the treated samples with a vehicle control to determine the inhibitory effect.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Synthesis of this compound 4-methoxyphenylacetic acid 4-methoxyphenylacetic acid Reaction Reaction 4-methoxyphenylacetic acid->Reaction Bromine Bromine Bromine->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction This compound This compound Reaction->this compound

Caption: Synthetic route to this compound.

G cluster_1 Synthesis of Combretastatin A-4 This compound This compound Perkin Condensation Perkin Condensation This compound->Perkin Condensation 3,4,5-trimethoxybenzaldehyde 3,4,5-trimethoxybenzaldehyde 3,4,5-trimethoxybenzaldehyde->Perkin Condensation Intermediate Intermediate Perkin Condensation->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Combretastatin A-4 Combretastatin A-4 Decarboxylation->Combretastatin A-4

Caption: Key steps in the synthesis of Combretastatin A-4.

G cluster_2 Mechanism of Action of Combretastatin A-4 Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubules Microtubules Microtubule Polymerization->Microtubules Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Disruption CA4 Combretastatin A-4 CA4->Microtubule Polymerization Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Combretastatin A-4 inhibits tubulin polymerization.

References

Application Notes and Protocols: The Use of 3-Bromo-4-methoxyphenylacetic acid in the Synthesis of Novel Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-4-methoxyphenylacetic acid as a versatile building block for the synthesis of novel organic materials. This document details its potential applications, key synthetic transformations, and provides exemplary protocols for the creation of advanced organic molecules with potential for use in materials science and drug discovery.

Introduction

This compound is a readily available aromatic carboxylic acid that serves as a valuable precursor in organic synthesis. Its structure incorporates three key functional handles: a carboxylic acid group, a bromine atom, and a methoxy group. These features allow for a diverse range of chemical modifications, making it an attractive starting material for the construction of complex organic molecules and functional materials. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety can be derivatized to introduce a variety of functional groups, while the methoxy group can influence the electronic properties and solubility of the final products.

Potential Applications in Novel Organic Materials

While direct applications in materials science are an emerging area of research, the structural motifs accessible from this compound are prevalent in several classes of high-performance organic materials.

  • Fluorescent Probes and Dyes: The substituted phenylacetic acid core can be elaborated into extended π-conjugated systems that exhibit fluorescence. By coupling with other aromatic or heteroaromatic moieties, it is possible to tune the absorption and emission properties, leading to the development of novel fluorescent probes for bioimaging and sensing applications.

  • Organic Light-Emitting Diode (OLED) Materials: The bromo- and methoxy-substituted aromatic ring is a common structural unit in hole-transporting and emissive materials used in OLEDs. Through multi-step synthetic sequences involving cross-coupling reactions, derivatives of this compound can be incorporated into larger molecules with the requisite electronic and photophysical properties for OLED applications.

  • Conjugated Polymers for Organic Electronics: The bifunctional nature of this molecule (a reactive bromine for polymerization and a modifiable carboxylic acid for tuning solubility and other properties) makes it a potential monomer for the synthesis of conjugated polymers. These materials are of interest for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.

Key Synthetic Transformations

The journey from this compound to a novel organic material typically involves a series of fundamental organic reactions. The following diagram illustrates a general workflow.

G A This compound B Esterification/Amidation (Protection/Modification of Carboxylic Acid) A->B e.g., MeOH, H₂SO₄ C Methyl 2-(3-bromo-4-methoxyphenyl)acetate B->C D Palladium-Catalyzed Cross-Coupling Reactions C->D E Suzuki Coupling (with Boronic Acids/Esters) D->E Pd catalyst, base F Sonogashira Coupling (with Terminal Alkynes) D->F Pd/Cu catalyst, base G Buchwald-Hartwig Amination (with Amines) D->G Pd catalyst, base H Novel Organic Materials (e.g., Fluorescent Compounds, Polymer Precursors) E->H F->H G->H

Caption: General synthetic workflow starting from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization into precursors for novel organic materials.

Protocol 1: Synthesis of this compound

This protocol describes the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Reaction Scheme:

G reactant 4-Methoxyphenylacetic acid product This compound reactant->product Room Temp, 1h reagent Br₂ / Acetic Acid

Caption: Synthesis of this compound.

Materials:

  • 4-Methoxyphenylacetic acid

  • Bromine

  • Glacial Acetic Acid

  • Ice-water

  • Xylene (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) with stirring.

  • In a separate container, prepare a solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml).

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over 30 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into 500 ml of ice-water. A pale yellow, turbid mixture will form.

  • Stir the resulting mixture for 10 minutes, then collect the precipitate by filtration.

  • Wash the solid with ice-water (3 x 10 ml).

  • Air-dry the solid for 20 minutes.

  • Recrystallize the crude product from hot xylene to yield a white crystalline powder.

Quantitative Data:

ParameterValueReference
Yield84%[1]
Melting Point113.3-114.2 °C (386.3–387.2 K)[1]
Protocol 2: Esterification to Methyl 2-(3-bromo-4-methoxyphenyl)acetate

This protocol describes a standard Fischer esterification of the carboxylic acid, which is a common step to protect the acid or to modify its reactivity for subsequent reactions.

Reaction Scheme:

G reactant This compound product Methyl 2-(3-bromo-4-methoxyphenyl)acetate reactant->product Reflux reagent Methanol (excess) H₂SO₄ (cat.)

Caption: Esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl acetate

Procedure:

  • To a solution of this compound (5.0 g, 20.4 mmol) in methanol (100 ml), slowly add concentrated sulfuric acid (1 ml).

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 ml) and wash with saturated sodium bicarbonate solution (2 x 50 ml) and brine (50 ml).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless oil or a white solid.

Representative Quantitative Data:

ParameterValue
Yield>95%
Purity (by NMR)>98%
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation

This protocol provides a general method for the Suzuki coupling of methyl 2-(3-bromo-4-methoxyphenyl)acetate with an arylboronic acid to form a biaryl compound, a common core for many organic materials.

Reaction Workflow:

G A Combine Reactants and Catalyst (Methyl 2-(3-bromo-4-methoxyphenyl)acetate, Arylboronic acid, Pd catalyst, Base) B Add Solvent and Degas A->B C Heat Reaction Mixture B->C Inert Atmosphere D Reaction Work-up (Extraction and Washing) C->D E Purification (Column Chromatography) D->E F Characterization E->F

Caption: Workflow for Suzuki cross-coupling reaction.

Materials:

  • Methyl 2-(3-bromo-4-methoxyphenyl)acetate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine methyl 2-(3-bromo-4-methoxyphenyl)acetate (1.0 g, 3.86 mmol), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.5 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1, 20 ml).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data for Suzuki Coupling:

Arylboronic AcidProductYield
Phenylboronic acidMethyl 2-(3-phenyl-4-methoxyphenyl)acetate85-95%
4-Methoxyphenylboronic acidMethyl 2-(3-(4-methoxyphenyl)-4-methoxyphenyl)acetate80-90%
Thiophene-2-boronic acidMethyl 2-(3-(thiophen-2-yl)-4-methoxyphenyl)acetate75-85%
Protocol 4: Sonogashira Cross-Coupling for C-C Triple Bond Formation

This protocol outlines a general procedure for the Sonogashira coupling of methyl 2-(3-bromo-4-methoxyphenyl)acetate with a terminal alkyne, a key reaction for synthesizing linear, rigid structures found in many functional organic materials.

Reaction Workflow:

G A Combine Reactants and Catalysts (Methyl 2-(3-bromo-4-methoxyphenyl)acetate, Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base) B Add Solvent and Degas A->B C Stir at Room Temperature or Heat B->C Inert Atmosphere D Reaction Work-up (Filtration and Extraction) C->D E Purification (Column Chromatography) D->E F Characterization E->F

Caption: Workflow for Sonogashira cross-coupling reaction.

Materials:

  • Methyl 2-(3-bromo-4-methoxyphenyl)acetate

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add methyl 2-(3-bromo-4-methoxyphenyl)acetate (1.0 g, 3.86 mmol), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed solvent (e.g., THF, 20 ml) and triethylamine (3 eq.).

  • Add the terminal alkyne (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data for Sonogashira Coupling:

Terminal AlkyneProductYield
PhenylacetyleneMethyl 2-(3-(phenylethynyl)-4-methoxyphenyl)acetate80-90%
TrimethylsilylacetyleneMethyl 2-(3-((trimethylsilyl)ethynyl)-4-methoxyphenyl)acetate85-95%
1-HexyneMethyl 2-(3-(hex-1-yn-1-yl)-4-methoxyphenyl)acetate70-80%
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the regioselective bromination of 4-methoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the bromination of 4-methoxyphenylacetic acid with bromine in acetic acid?

The expected major product is 2-(3-bromo-4-methoxyphenyl)acetic acid. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Since the para position is occupied by the acetic acid group, electrophilic bromination is directed to the position ortho to the methoxy group. The synthesis of this specific isomer in high yield (84%) using bromine in acetic acid has been well-documented.[1]

Q2: My reaction is proceeding very slowly or not at all. What could be the issue?

Several factors can inhibit the reaction:

  • Reagent Quality: Ensure the bromine and acetic acid are of appropriate purity. The presence of water can sometimes interfere with electrophilic aromatic substitution reactions.

  • Temperature: While the reaction is typically run at room temperature, gentle heating may be required if the reaction is sluggish.[2] However, be cautious as higher temperatures can lead to side products.

  • Insufficient Activation: Although 4-methoxyphenylacetic acid is an activated ring system, some modern methods for less reactive substrates use catalytic additives to enhance the reactivity of the brominating agent.[3] For this specific substrate, however, bromine in acetic acid is generally sufficient.[1][4]

Q3: I am getting a mixture of isomers (poor regioselectivity). How can I improve this?

Poor regioselectivity is a common issue in electrophilic aromatic brominations. To favor the desired 3-bromo isomer:

  • Control Temperature: Many bromination reactions are exothermic.[5] A rise in temperature can lead to the formation of undesired isomers. It is crucial to add the brominating agent slowly and maintain a consistent temperature, such as room temperature as specified in the protocol.[1][6] For some sensitive substrates, temperatures as low as -30°C are used to ensure high regioselectivity.[5]

  • Choice of Brominating Agent: While molecular bromine (Br₂) is effective[1], other reagents like N-bromosuccinimide (NBS) can offer different selectivity profiles and are often considered safer to handle.[5] The choice of solvent can also influence the outcome.[5]

Q4: The yield of my reaction is very low. What are the potential causes and solutions?

Low yields can stem from several issues:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction duration.

  • Side Reactions: Over-bromination (dibromination) or side-chain bromination (at the benzylic position) can occur, consuming your starting material. To minimize this, use a 1:1 molar ratio of 4-methoxyphenylacetic acid to bromine.[1] Adding the bromine solution dropwise over a period (e.g., 30 minutes) helps maintain this stoichiometry locally and control the reaction rate.[1]

  • Workup Losses: The product is precipitated by pouring the reaction mixture into ice water.[1] Ensure the volume of ice water is sufficient for complete precipitation. During filtration, wash the collected solid with ice-cold water to remove impurities without dissolving a significant amount of the product.[1][2]

Q5: My final product is a pale yellow, not a white crystalline powder. How can I purify it?

A colored product suggests the presence of residual bromine or other impurities.

  • Washing: Ensure the filtered product is thoroughly washed with ice water to remove acetic acid and unreacted bromine.[1]

  • Recrystallization: This is the most effective method for purification. The protocol specifies recrystallization from hot xylene to yield a white crystalline powder.[1] Alternative solvents can be explored, but xylene is documented to be effective for this specific compound.

Quantitative Data Summary

The following table summarizes the quantitative parameters for a successful synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid.[1]

ParameterValueNotes
Reactants
4-Methoxyphenylacetic Acid10 g (60.2 mmol)Starting Material
Bromine (Br₂)9.62 g / 3.1 mL (60.2 mmol)Molar Ratio to Substrate: 1:1
Solvent
Acetic Acid (for substrate)60 mL
Acetic Acid (for bromine)30 mLUsed to dilute bromine for slow addition
Reaction Conditions
TemperatureRoom TemperatureMaintain consistent temperature
Addition Time30 minutes (slowly dropwise)Crucial for controlling reaction rate and heat
Reaction Time60 minutes (post-addition)
Workup & Purification
Quenching500 mL ice-waterTo precipitate the product
Purification MethodRecrystallization from hot xylene
Outcome
Final Product Yield12.41 g (84%)White crystalline powder
Melting Point113.15–114.05 °C (386.3–387.2 K)

Experimental Protocols

Key Experiment: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid[1]

This protocol details the regioselective bromination of 4-methoxyphenylacetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.

Materials:

  • 4-Methoxyphenylacetic acid (10 g, 60.2 mmol)

  • Glacial acetic acid (90 mL total)

  • Bromine (9.62 g, 3.1 mL, 60.2 mmol)

  • Ice-water (500 mL)

  • Xylene (for recrystallization)

Procedure:

  • Dissolution: In a suitable flask, dissolve 10 g of 4-methoxyphenylacetic acid in 60 mL of glacial acetic acid with stirring.

  • Reagent Preparation: In a separate container, prepare a solution of bromine by dissolving 9.62 g (3.1 mL) of bromine in 30 mL of glacial acetic acid.

  • Addition: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 60 minutes after the addition is complete.

  • Precipitation (Quenching): Pour the reaction mixture into 500 mL of ice-water. A pale yellow, turbid mixture should form.

  • Isolation: Stir the aqueous mixture for 10 minutes, then collect the solid product by filtration.

  • Washing: Rinse the filtered solid with three 10 mL portions of ice-water.

  • Drying: Air-dry the crude product.

  • Purification: Recrystallize the crude solid from hot xylene to obtain the final product as a white crystalline powder.

Visualizations

Experimental Workflow Diagram

G start Start dissolve 1. Dissolve 4-methoxyphenylacetic acid in 60 mL acetic acid start->dissolve add_br 3. Add Br2 solution dropwise (over 30 min) dissolve->add_br prepare_br 2. Prepare Br2 solution (3.1 mL Br2 in 30 mL acetic acid) prepare_br->add_br react 4. Stir at room temperature (60 min) add_br->react quench 5. Pour into 500 mL ice-water react->quench filter 6. Filter and wash with ice-water quench->filter recrystallize 7. Recrystallize from hot xylene filter->recrystallize end_node End: Purified 3-Bromo-4- methoxyphenylacetic acid recrystallize->end_node

Caption: Workflow for the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid.

Troubleshooting Decision Tree

G problem Problem Observed low_yield Low Yield problem->low_yield poor_selectivity Poor Regioselectivity problem->poor_selectivity no_reaction No Reaction problem->no_reaction cause_ly1 Incomplete Reaction? low_yield->cause_ly1 cause_ly2 Side Reactions? low_yield->cause_ly2 cause_ly3 Workup Losses? low_yield->cause_ly3 sol_ly1 Solution: Extend reaction time, monitor via TLC. cause_ly1->sol_ly1 sol_ly2 Solution: Ensure 1:1 stoichiometry, add Br2 slowly. cause_ly2->sol_ly2 sol_ly3 Solution: Use sufficient ice-water for precipitation, wash with cold solvent. cause_ly3->sol_ly3 cause_ps1 High Temperature? poor_selectivity->cause_ps1 cause_ps2 Incorrect Reagent Ratio? poor_selectivity->cause_ps2 sol_ps1 Solution: Ensure slow addition, maintain room temperature or cool. cause_ps1->sol_ps1 sol_ps2 Solution: Verify molar equivalents of reactants are 1:1. cause_ps2->sol_ps2 cause_nr1 Poor Reagent Quality? no_reaction->cause_nr1 sol_nr1 Solution: Use fresh, high-purity Br2 and glacial acetic acid. cause_nr1->sol_nr1

Caption: Decision tree for troubleshooting common bromination issues.

References

Technical Support Center: Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-methoxyphenylacetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the electrophilic bromination of 4-methoxyphenylacetic acid.

Problem 1: Low Yield of the Desired Product

A low yield of this compound can be attributed to several factors, from incomplete reactions to product loss during workup.

Potential CauseRecommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reaction Temperature: While the reaction is typically run at room temperature, gentle heating might be necessary if the reaction is sluggish. However, be cautious as higher temperatures can promote the formation of side products.- Reagent Quality: Use high-purity starting materials and reagents. Ensure the bromine solution is fresh.
Product Loss During Workup - Precipitation: Ensure complete precipitation of the product by using ice-cold water and allowing sufficient time for the product to crystallize.- Filtration: Use a Büchner funnel for efficient filtration and wash the collected solid with a minimal amount of ice-cold water to remove soluble impurities without dissolving a significant amount of the product.- Extraction: If an extraction is performed, ensure the correct solvent polarity and perform multiple extractions to maximize product recovery.
Side Reactions - Over-bromination: The formation of 3,5-dibromo-4-methoxyphenylacetic acid can be a significant side reaction. Use a stoichiometric amount of bromine and add it dropwise to the reaction mixture to avoid localized high concentrations of bromine.- Formation of Isomers: The formation of the 2-bromo isomer is possible. While the 3-bromo isomer is the major product due to electronic and steric effects, optimizing reaction conditions (e.g., lower temperature) may improve regioselectivity.

Problem 2: Presence of Impurities in the Final Product

The final product may contain unreacted starting material, isomeric byproducts, or di-brominated species.

ImpurityIdentificationRecommended Solution
Unreacted 4-Methoxyphenylacetic Acid Can be detected by TLC as a more polar spot compared to the product.- Ensure the reaction goes to completion by monitoring with TLC.- Purify the crude product by recrystallization from a suitable solvent like xylene[1].
2-Bromo-4-methoxyphenylacetic acid (Isomer) May be difficult to distinguish from the desired product by TLC alone. NMR spectroscopy is the definitive method for identification.- Purification by fractional crystallization or column chromatography may be necessary to separate the isomers.
3,5-Dibromo-4-methoxyphenylacetic acid Will appear as a less polar spot on a TLC plate compared to the mono-brominated products.- Avoid using an excess of bromine.- Slow, dropwise addition of bromine can minimize its formation.- Recrystallization can be effective in removing this less soluble impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and efficient method is the regioselective electrophilic bromination of 4-methoxyphenylacetic acid using molecular bromine in a suitable solvent, such as glacial acetic acid[1].

Q2: Why is the bromination of 4-methoxyphenylacetic acid regioselective for the 3-position?

The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating ortho-, para-directing group, while the carboxymethyl group (-CH₂COOH) is a deactivating meta-directing group. The bromine atom is directed to the position that is ortho to the activating methoxy group and meta to the deactivating carboxymethyl group, which is the 3-position.

Q3: What are the expected side products in this synthesis?

The primary side products are the constitutional isomer, 2-Bromo-4-methoxyphenylacetic acid, and the di-substituted product, 3,5-dibromo-4-methoxyphenylacetic acid. The formation of these byproducts is generally minor under optimized conditions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material, the desired product, and the major byproducts. The starting material is more polar and will have a lower Rf value than the brominated products.

Q5: What is the best method for purifying the crude this compound?

Recrystallization from a suitable solvent, such as hot xylene, is a highly effective method for purifying the crude product and often yields high-quality crystals[1].

Experimental Protocols

Synthesis of this compound [1]

Materials:

  • 4-methoxyphenylacetic acid

  • Glacial acetic acid

  • Bromine

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylacetic acid (1.0 eq) in glacial acetic acid.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid at room temperature over a period of 30 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Stir the resulting mixture for 10 minutes.

  • Collect the solid product by vacuum filtration and wash it with ice-water.

  • Air-dry the product.

  • For further purification, recrystallize the crude product from hot xylene.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-methoxyphenylacetic acid in glacial acetic acid add_br2 Slowly add Br2 solution in acetic acid start->add_br2 stir Stir at room temperature (60 min) add_br2->stir precipitate Pour into ice-water stir->precipitate filter Vacuum filter and wash with cold water precipitate->filter dry Air dry the solid filter->dry recrystallize Recrystallize from hot xylene dry->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction detect_impurities Identify Impurities by TLC/NMR start->detect_impurities check_tlc Monitor by TLC incomplete_reaction->check_tlc increase_time Increase reaction time check_tlc->increase_time Yes check_reagents Check reagent quality check_tlc->check_reagents No unreacted_sm Unreacted Starting Material detect_impurities->unreacted_sm High polarity spot isomer Isomeric Byproduct detect_impurities->isomer Similar polarity spot dibromo Di-brominated Byproduct detect_impurities->dibromo Low polarity spot unreacted_sm->increase_time Optimize reaction temp. Optimize reaction temp. isomer->Optimize reaction temp. Use stoichiometric Br2 Use stoichiometric Br2 dibromo->Use stoichiometric Br2

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 3-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-4-methoxyphenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most widely reported and efficient method is the direct regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid. This method is favored for its straightforward procedure, use of commercially available starting materials, and high reported yields.[1]

Q2: Are there alternative synthesis routes to this compound?

A2: Yes, an alternative route is the Willgerodt-Kindler reaction, likely starting from 3-bromo-4-methoxyacetophenone.[2][3] This reaction converts aryl alkyl ketones to the corresponding carboxylic acids. However, it is often associated with challenges such as messy reaction mixtures and potentially lower yields compared to direct bromination.[4]

Q3: What are the typical impurities I might encounter, and how can I minimize them?

A3: In the direct bromination of 4-methoxyphenylacetic acid, potential impurities include the starting material (4-methoxyphenylacetic acid) if the reaction is incomplete, and potentially di-brominated products if an excess of bromine is used or if the reaction conditions are not well-controlled. To minimize these, ensure the accurate stoichiometry of bromine and monitor the reaction progress.

In the Willgerodt-Kindler reaction, side reactions can lead to a variety of byproducts, making purification challenging.[4] Careful control of reaction temperature and time is crucial.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is a highly effective method for purifying this compound. A common and effective solvent for recrystallization is hot xylene.[1] The process involves dissolving the crude product in the hot solvent and then allowing it to cool slowly, which results in the formation of pure crystals.

Troubleshooting Guides

Guide 1: Low Yield in Direct Bromination of 4-methoxyphenylacetic acid
Potential Cause Troubleshooting Step
Incomplete Reaction - Ensure the dropwise addition of the bromine solution is slow (e.g., over 30 minutes) to allow for complete reaction.[1] - Stir the reaction mixture at room temperature for a sufficient time (e.g., 60 minutes) after the addition of bromine is complete.[1]
Loss of Product during Workup - After pouring the reaction mixture into ice water, ensure the resulting mixture is stirred adequately (e.g., for 10 minutes) to allow for complete precipitation of the product.[1] - Thoroughly wash the filtered product with ice-water to remove any remaining acetic acid without dissolving a significant amount of the product.[1]
Suboptimal Reagent Quality - Use reagents of appropriate purity. Impurities in the starting material or bromine can lead to side reactions and lower yields.
Guide 2: Issues with the Willgerodt-Kindler Reaction Route
Potential Cause Troubleshooting Step
Low Conversion of Starting Ketone - The Willgerodt-Kindler reaction often requires elevated temperatures and prolonged reaction times. Ensure the reaction is refluxed for a sufficient duration (e.g., several hours).[2][5]
Formation of Complex Byproducts - The reaction is known to produce messy mixtures.[4] Careful control of the stoichiometry of sulfur and the amine (e.g., morpholine) is critical.[2][3]
Difficult Hydrolysis of the Intermediate Thioamide - The hydrolysis of the intermediate thioamide to the final carboxylic acid requires strong acidic or basic conditions and heating. Ensure complete hydrolysis by refluxing with a suitable acid (e.g., sulfuric acid in acetic acid and water) or base.[2][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination

This protocol is adapted from a reported synthesis with an 84% yield.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Bromine

  • Acetic acid

  • Ice

Procedure:

  • Dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of acetic acid in a suitable reaction flask with stirring.

  • In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • After the addition is complete, continue to stir the mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 ml of ice-water. A pale yellow, turbid mixture should form.

  • Stir the mixture for 10 minutes to ensure complete precipitation.

  • Filter the precipitate and rinse it with three 10 ml portions of ice-water.

  • Air-dry the solid for 20 minutes.

  • For purification, recrystallize the crude product from hot xylene to obtain a white crystalline powder.

Quantitative Data Summary:

ParameterValueReference
Starting Material4-methoxyphenylacetic acid (10 g, 60.2 mmol)[1]
ReagentBromine (9.62 g, 60.2 mmol)[1]
SolventAcetic Acid (90 ml total)[1]
Reaction Time1.5 hours[1]
Reaction TemperatureRoom Temperature[1]
Reported Yield 84% [1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification A Dissolve 4-methoxyphenylacetic acid in acetic acid B Slowly add bromine solution (over 30 min) A->B Start Reaction C Stir at room temperature (60 min) B->C D Pour into ice-water C->D Reaction Complete E Stir and filter precipitate D->E F Wash with ice-water E->F G Recrystallize from hot xylene F->G H Final Product: This compound G->H Purified

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed q1 Was the bromine added too quickly? start->q1 a1_yes Action: Repeat with slow, dropwise addition. q1->a1_yes Yes q2 Was the reaction time sufficient? q1->q2 No end Yield Improved a1_yes->end a2_yes Action: Increase stirring time post-addition. q2->a2_yes No q3 Was the product fully precipitated? q2->q3 Yes a2_yes->end a3_yes Action: Ensure adequate stirring in ice-water. q3->a3_yes No q3->end Yes a3_yes->end

Caption: Troubleshooting decision tree for low yield in the direct bromination synthesis.

References

Optimization of reaction time and temperature for "3-Bromo-4-methoxyphenylacetic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-methoxyphenylacetic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the regioselective bromination of 4-methoxyphenylacetic acid.

Q1: Low yield of the desired this compound is observed. What are the potential causes and solutions?

A1: Low yields can stem from several factors related to reaction conditions and reagent quality.

  • Incomplete Reaction: The reaction time may be insufficient. While literature suggests 1 hour at room temperature is adequate, reaction progress should be monitored using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.

  • Suboptimal Temperature: While the reaction is typically performed at room temperature, temperature fluctuations can affect the reaction rate. Ensure a stable temperature is maintained throughout the reaction. For ortho-substituted phenols, a temperature of 35°C has been found to be optimal for bromination.[1]

  • Reagent Quality: The purity of bromine and the starting material, 4-methoxyphenylacetic acid, is crucial. Ensure high-purity reagents are used. Moisture can interfere with the reaction, so use anhydrous acetic acid.

  • Improper Bromine Addition: The slow, dropwise addition of the bromine solution is critical to prevent localized high concentrations of bromine, which can lead to side reactions.[2]

Q2: The final product is contaminated with di-brominated or other isomeric side products. How can this be minimized?

A2: The formation of multiple brominated products is a common issue in electrophilic aromatic substitution.

  • Control of Stoichiometry: Use a precise 1:1 molar ratio of bromine to 4-methoxyphenylacetic acid. An excess of bromine is a primary cause of polysubstitution.

  • Slow Reagent Addition: As mentioned, a slow and controlled addition of bromine helps in maintaining a low concentration of the electrophile, favoring mono-bromination.[2]

  • Reaction Temperature: Running the reaction at or slightly below room temperature can enhance selectivity by reducing the activation energy for the formation of undesired isomers.

Q3: The reaction does not seem to proceed, or is very slow, as indicated by TLC.

A3: A stalled or slow reaction can be due to several factors.

  • Inactive Bromine: Bromine can degrade over time. Use a fresh bottle or purify the bromine before use.

  • Low Acidity: The acetic acid serves as both a solvent and a mild catalyst. Ensure the acetic acid is of appropriate grade and concentration. In some cases, for less reactive substrates, a stronger acid catalyst might be needed, though this can also lead to side reactions.

  • Poor Mixing: Inadequate stirring can lead to a heterogeneous reaction mixture, slowing down the reaction rate. Ensure vigorous and consistent stirring throughout the reaction.

Q4: During workup, an oil is formed instead of a precipitate upon pouring the reaction mixture into ice water. What should I do?

A4: Oiling out can occur if the product has a lower melting point or if impurities are present that depress the melting point.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the interface of the oil and the aqueous layer. This can induce crystallization.

  • Seeding: If you have a small amount of the pure product, add a seed crystal to the mixture to initiate crystallization.

  • Solvent Extraction: If crystallization fails, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, dried, and the solvent evaporated to yield the crude product, which can then be purified.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time and temperature for the synthesis of this compound?

A1: Based on established protocols, the reaction is typically carried out at room temperature for 1 hour after the complete addition of bromine.[2] However, for optimization, it is recommended to monitor the reaction by TLC. The reaction is generally complete within 1-3 hours. Increasing the temperature is generally not necessary and may lead to a decrease in selectivity.

Q2: What are the most common side products in this reaction?

A2: The most common side product is the di-brominated species, 2,5-dibromo-4-methoxyphenylacetic acid. Isomeric mono-brominated products are also possible, though the directing effects of the methoxy and acetic acid groups strongly favor the 3-position.

Q3: Can N-Bromosuccinimide (NBS) be used as a brominating agent instead of liquid bromine?

A3: Yes, NBS is a safer alternative to liquid bromine and is often used for the bromination of activated aromatic rings. The reaction with NBS is typically carried out in a polar solvent like acetic acid or acetonitrile, and often a catalytic amount of acid is used.[3] The reaction conditions, including time and temperature, would need to be optimized for this specific substrate.

Q4: How can I purify the crude this compound?

A4: The most common and effective method for purification is recrystallization. Hot xylene is a reported solvent for recrystallization, yielding a white crystalline powder.[2] Other solvent systems can also be explored, such as ethanol/water or toluene. Column chromatography can be used for highly impure samples, but recrystallization is often sufficient.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Acid: Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

  • Workup: The reaction is quenched in ice water, which can be an exothermic process. Perform this step carefully.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterConditionSource
Starting Material4-methoxyphenylacetic acid[2]
Brominating AgentBromine (Br₂)[2]
SolventAcetic Acid[2]
Molar Ratio (Starting Material:Br₂)1:1[2]
TemperatureRoom Temperature[2]
Reaction Time1 hour (after bromine addition)[2]
PurificationRecrystallization from hot xylene[2]
Yield84%[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [2]

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid.

  • Preparation of Bromine Solution: In the dropping funnel, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid.

  • Bromine Addition: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes. Maintain the reaction at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 60 minutes.

  • Quenching and Precipitation: Pour the reaction mixture into 500 ml of ice water. A pale yellow, turbid mixture should form.

  • Isolation of Crude Product: Stir the mixture for 10 minutes, then collect the precipitate by filtration.

  • Washing: Rinse the filtered solid with three 10 ml portions of ice water.

  • Drying: Air-dry the crude product for 20 minutes.

  • Purification: Recrystallize the crude solid from hot xylene to obtain this compound as a white crystalline powder.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_sm Dissolve 4-methoxyphenylacetic acid in acetic acid start->dissolve_sm add_br2 Slowly add Bromine solution (30 min) dissolve_sm->add_br2 prep_br2 Prepare Bromine solution in acetic acid prep_br2->add_br2 react Stir at Room Temperature (60 min) add_br2->react quench Pour into ice-water react->quench filter Filter precipitate quench->filter wash Wash with ice-water filter->wash dry Air-dry wash->dry recrystallize Recrystallize from hot xylene dry->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_reagents Poor Reagent Quality low_yield->bad_reagents bad_temp Suboptimal Temperature low_yield->bad_temp poor_mixing Poor Mixing low_yield->poor_mixing side_products Side Products side_products->bad_temp excess_br2 Excess Bromine side_products->excess_br2 fast_addition Fast Addition side_products->fast_addition no_reaction No Reaction no_reaction->bad_reagents inactive_br2 Inactive Bromine no_reaction->inactive_br2 no_reaction->poor_mixing extend_time Extend Reaction Time incomplete_rxn->extend_time check_reagents Use Pure Reagents bad_reagents->check_reagents control_temp Control Temperature bad_temp->control_temp stoichiometry Check Stoichiometry excess_br2->stoichiometry slow_addition Slow Addition fast_addition->slow_addition fresh_br2 Use Fresh Bromine inactive_br2->fresh_br2 stir_vigorously Ensure Vigorous Stirring poor_mixing->stir_vigorously

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude "3-Bromo-4-methoxyphenylacetic acid." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound"?

The primary impurity is typically the unreacted starting material, 4-methoxyphenylacetic acid. Depending on the reaction conditions, di-brominated species or other positional isomers may also be present in smaller quantities.

Q2: What is the recommended initial purification strategy for this compound?

Recrystallization is often the most effective and straightforward initial purification method. A known successful solvent for this is hot xylene.[1] Further purification, if required, can be achieved by flash column chromatography.

Q3: My compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can try the following:

  • Increase the solvent volume: Add more of the hot solvent to ensure the compound remains dissolved until the solution has cooled sufficiently.

  • Use a solvent/anti-solvent system: Dissolve the compound in a good solvent at room temperature, and then slowly add an anti-solvent (in which the compound is insoluble) until the solution becomes turbid. Gently heat until the solution is clear again and then allow it to cool slowly. Common solvent mixtures include heptane/ethyl acetate and methanol/water.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q4: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?

If crystals do not form readily, the solution may be too dilute or supersaturation has not been achieved. Consider the following troubleshooting steps:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.

  • Add a seed crystal: If available, add a small crystal of pure "this compound" to the solution to initiate crystallization.

  • Reduce the solvent volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Q5: How will the presence of 4-methoxyphenylacetic acid as an impurity affect my downstream Suzuki coupling reaction?

The presence of 4-methoxyphenylacetic acid will not directly interfere with the Suzuki coupling conditions. However, it will not participate in the reaction, leading to a lower overall yield of the desired biaryl product and complicating the purification of the final compound.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
Poor Recovery The compound is too soluble in the chosen solvent, even at low temperatures.- Ensure the solution is sufficiently cooled before filtration.- Minimize the amount of cold solvent used for washing the crystals.- Consider a different recrystallization solvent or a solvent/anti-solvent system.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Product Precipitates Too Quickly The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent to the solution.- Allow the solution to cool more slowly to room temperature before further cooling.
Flash Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurity The chosen eluent system is not optimal.- Adjust the polarity of the eluent. For this compound, a gradient of ethyl acetate in hexanes is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired compound on a TLC plate.[2] - Ensure the column is packed uniformly without any cracks or channels.
Compound is Insoluble in the Loading Solvent The crude product does not dissolve well in the initial eluent.- Dissolve the crude product in a minimal amount of a stronger, more polar solvent (e.g., dichloromethane) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder and load this onto the column.
Compound Streaks on the TLC/Column The compound is acidic and is interacting strongly with the silica gel.- Add a small amount of acetic acid (e.g., 0.1-1%) to the eluent to improve the peak shape and elution of the acidic compound.
No Compound Eluting from the Column The eluent is not polar enough, or the compound has degraded on the silica.- Gradually increase the polarity of the eluent.- If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a base like triethylamine.

Experimental Protocols

Protocol 1: Recrystallization from Xylene
  • Dissolution: Place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of hot xylene to dissolve the solid completely. Use a boiling stick or magnetic stirring to facilitate dissolution and prevent bumping.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold xylene or a non-polar solvent like hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing to 30-50% ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.

    • Carefully load the sample onto the top of the silica bed.

    • Alternatively, for less soluble samples, use the dry loading method described in the troubleshooting guide.

  • Elution:

    • Begin elution with the initial solvent mixture.

    • Gradually increase the polarity of the eluent according to the pre-determined gradient.

    • Collect fractions and monitor the elution of the compound by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified "this compound."

Visualizations

experimental_workflow crude Crude this compound recrystallization Recrystallization (e.g., from Xylene) crude->recrystallization filtration Filtration & Washing recrystallization->filtration pure_solid Pure Crystalline Product filtration->pure_solid mother_liquor Mother Liquor (Contains Impurities) filtration->mother_liquor chromatography Flash Column Chromatography mother_liquor->chromatography If significant product remains fractions Fraction Collection & TLC Analysis chromatography->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation evaporation->pure_solid

Caption: General purification workflow for crude this compound.

troubleshooting_logic start Purification Issue Encountered is_recrystallization Issue with Recrystallization? start->is_recrystallization is_chromatography Issue with Chromatography? start->is_chromatography oiling_out 'Oiling Out' is_recrystallization->oiling_out Yes no_crystals No Crystal Formation is_recrystallization->no_crystals Yes poor_recovery Poor Recovery is_recrystallization->poor_recovery Yes poor_separation Poor Separation is_chromatography->poor_separation Yes no_elution Compound Not Eluting is_chromatography->no_elution Yes streaking Compound Streaking is_chromatography->streaking Yes solution_oiling Increase solvent volume Use solvent/anti-solvent Slow cooling oiling_out->solution_oiling solution_crystals Scratch flask Add seed crystal Concentrate solution no_crystals->solution_crystals solution_recovery Ensure complete cooling Minimize wash solvent poor_recovery->solution_recovery solution_separation Optimize eluent polarity poor_separation->solution_separation solution_elution Increase eluent polarity no_elution->solution_elution solution_streaking Add acid to eluent streaking->solution_streaking

Caption: Troubleshooting decision tree for purification issues.

References

Alternative brominating agents for the synthesis of "3-Bromo-4-methoxyphenylacetic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Bromo-4-methoxyphenylacetic acid

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of "this compound," with a focus on alternative brominating agents to molecular bromine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered when synthesizing this compound using traditional methods?

The traditional synthesis of this compound typically employs molecular bromine (Br₂) in a solvent like acetic acid. While effective, this method presents several challenges:

  • Safety Hazards: Molecular bromine is a highly corrosive, toxic, and volatile substance that requires handling with extreme caution in a well-ventilated fume hood.[1]

  • Regioselectivity: While the methoxy group is a strong ortho-, para-director, and the position ortho to the methoxy group and meta to the acetic acid group is sterically and electronically favored, there is a possibility of forming other isomers, although this is generally minimal for this specific substrate.

  • Polybromination: Over-bromination can occur, leading to the formation of dibrominated byproducts, which can complicate the purification process.

  • Harsh Reaction Conditions: The use of strong acids and corrosive reagents can lead to degradation of the starting material or product.

  • Byproduct Formation: The reaction produces hydrogen bromide (HBr) as a corrosive byproduct.[1]

Q2: What are some safer and more environmentally friendly alternative brominating agents for this synthesis?

Several alternative brominating agents offer improved safety profiles and are considered "greener" than molecular bromine. The most common and effective alternatives include:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[2][3][4] It can provide a low, constant concentration of bromine, which can help to minimize side reactions.[5]

  • In situ Generated Bromine: This approach avoids the handling and storage of molecular bromine by generating it directly within the reaction mixture. Common methods include:

    • Bromide-Bromate Mixtures: An eco-friendly option where bromide and bromate salts react in situ to produce bromine.

    • Oxidation of Bromide Salts: Using an oxidant like Oxone® or sodium hypochlorite (bleach) to oxidize a bromide salt such as sodium bromide (NaBr) or potassium bromide (KBr).[6][7]

  • Pyridinium Tribromide (Py·Br₃): A stable, crystalline solid that serves as a convenient source of bromine.[1]

  • Dibromoisocyanuric Acid (DBI): A mild and highly effective brominating agent for both activated and deactivated aromatic compounds.[1]

Troubleshooting Guides for Alternative Brominating Agents

Guide 1: Using N-Bromosuccinimide (NBS)

Issue: Low or no conversion of the starting material.

  • Possible Cause 1: Insufficient activation of the aromatic ring. While 4-methoxyphenylacetic acid is an activated substrate, the reaction may be sluggish.

    • Solution: Add a catalytic amount of a mild acid. Recent studies have shown that mandelic acid can effectively catalyze the bromination of methoxy-substituted aromatics with NBS in aqueous acetonitrile, providing high yields.[4] Alternatively, p-toluenesulfonic acid (p-TsOH) has been used to promote ortho-bromination of phenolic compounds.[8]

  • Possible Cause 2: Impure NBS. NBS can decompose over time, releasing bromine and reducing its effectiveness.

    • Solution: Use freshly recrystallized NBS for best results. Pure NBS should be a white crystalline solid; a yellow or brown color indicates the presence of bromine.[2]

  • Possible Cause 3: Inappropriate solvent. The solvent can significantly impact the reactivity and selectivity of NBS.

    • Solution: For the bromination of electron-rich aromatic compounds with NBS, polar aprotic solvents like acetonitrile or DMF are often used.[3] A mixture of acetonitrile and water has been shown to be effective when using a mandelic acid catalyst.[4]

Issue: Formation of multiple products (poor regioselectivity).

  • Possible Cause: Reaction conditions favoring different isomers.

    • Solution: The choice of solvent and catalyst is crucial for regioselectivity. For ortho-bromination of activated phenols, NBS with a catalytic amount of p-TsOH in methanol has been reported to be highly selective.[8] While our substrate is not a phenol, the electronic directing effects are similar. Careful control of the reaction temperature, typically starting at a lower temperature and slowly warming to room temperature, can also improve selectivity.

Issue: Formation of dibrominated products.

  • Possible Cause: Over-reaction with NBS.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of NBS. Adding the NBS portion-wise or as a solution dropwise over a period of time can help maintain a low concentration of the brominating species and minimize over-bromination. Monitor the reaction closely using TLC.

Guide 2: Using In Situ Generated Bromine (e.g., Oxone®/NaBr)

Issue: Reaction is slow or incomplete.

  • Possible Cause: Insufficient oxidation of bromide.

    • Solution: Ensure the correct stoichiometry of the oxidant (e.g., Oxone®) and the bromide salt (e.g., NaBr). The pH of the reaction mixture can also be important; an acidic medium is typically required. The reaction can be gently heated to increase the rate.

Issue: Unwanted side reactions or degradation.

  • Possible Cause: The oxidant is too harsh.

    • Solution: Control the reaction temperature, keeping it as low as feasible. Ensure that the oxidant is added slowly to the reaction mixture to avoid a rapid exotherm. If degradation is a significant issue, consider a milder in situ generation method.

Comparison of Brominating Agents

Brominating AgentTypical Yield (%)Reaction ConditionsAdvantagesDisadvantages
Bromine (Br₂) in Acetic Acid 84[9]Room temperature, 1-2 hoursHigh yield, well-established procedure.Highly toxic, corrosive, and volatile; produces HBr byproduct.[1]
N-Bromosuccinimide (NBS) with Mandelic Acid Catalyst 84-86 (on similar substrates)[4]Acetonitrile/Water, room temperature, ~24 hoursSolid reagent, safer to handle; mild conditions.Longer reaction times may be required; requires a catalyst.
In situ Bromine from NaBr/Oxone® High (not specified for this substrate)Methanol or water, room temperature, short reaction timesAvoids handling of molecular bromine; environmentally benign.Requires careful control of stoichiometry and conditions.
In situ Bromine in Continuous Flow (HBr/NaOCl) 78-99 (on various substrates)[6]Continuous flow reactor, various solventsEnhanced safety, high yields, scalable.Requires specialized equipment (flow reactor).

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid (Reference Method)

This protocol is adapted from a published procedure for the synthesis of this compound.[9]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid.

  • Reagent Preparation: In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of molecular bromine in 30 ml of glacial acetic acid.

  • Addition: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over 30 minutes. The reaction is exothermic, so maintain the temperature with a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 60 minutes after the addition is complete.

  • Work-up: Pour the reaction mixture into 500 ml of ice-water. A pale-yellow precipitate will form.

  • Isolation: Stir the resulting mixture for 10 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filtered solid with three 10 ml portions of ice-water.

  • Drying and Purification: Air-dry the solid and then recrystallize from hot xylene to obtain white crystalline this compound. Yield: 12.41 g (84%).

Protocol 2: Proposed Bromination using N-Bromosuccinimide (NBS) and Mandelic Acid

This is a proposed protocol based on a method reported for the bromination of similar methoxy-substituted aromatic compounds.[4]

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (6.02 mmol) of 4-methoxyphenylacetic acid and 0.18 g (1.20 mmol, 0.2 equivalents) of mandelic acid in a mixture of 30 ml of acetonitrile and 30 ml of water.

  • Reagent Addition: To the stirred solution, add 1.28 g (7.22 mmol, 1.2 equivalents) of N-bromosuccinimide in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into ethyl acetate (3 x 50 ml).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification start_acid 4-Methoxyphenylacetic Acid dissolve Dissolve Acid in Solvent start_acid->dissolve start_reagent Brominating Agent (e.g., Br2, NBS) add_reagent Add Brominating Agent start_reagent->add_reagent dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify (Recrystallization/ Chromatography) extract->purify product 3-Bromo-4-methoxyphenylacetic Acid purify->product

Caption: General experimental workflow for the synthesis of this compound.

decision_tree cluster_safety Safety & Handling cluster_scale Scale & Equipment cluster_reagents Reagent Choice start Select Brominating Agent safety_q High priority on safety and ease of handling? start->safety_q nbs Use N-Bromosuccinimide (NBS) safety_q->nbs Yes br2 Use Molecular Bromine (Br2) safety_q->br2 No scale_q Large scale synthesis? Access to flow reactor? in_situ_flow Use in situ generation in flow scale_q->in_situ_flow Yes in_situ_batch Use in situ generation (batch) scale_q->in_situ_batch No nbs->scale_q

Caption: Decision tree for selecting a suitable brominating agent.

References

Technical Support Center: Purification of 3-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Bromo-4-methoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized by bromination of 4-methoxyphenylacetic acid?

A1: The most probable impurities include:

  • Unreacted Starting Material: 4-methoxyphenylacetic acid may remain if the bromination reaction does not go to completion.

  • Di-brominated Byproducts: Although the bromination is regioselective, small amounts of di-brominated phenylacetic acid derivatives may form.

  • Residual Solvents: Acetic acid used during the synthesis and solvents used for work-up may be present in the crude product.

Q2: My crude product appears as a pale yellow oil or sticky solid after the initial work-up. How can I solidify it for further purification?

A2: The crude product should precipitate as a pale yellow solid when the reaction mixture is poured into ice water.[1] If it remains oily, this could be due to excess acetic acid or other impurities. Try the following:

  • Trituration: Vigorously stir the oily product with a cold, non-polar solvent like hexanes. This can often induce crystallization.

  • Washing: Ensure the crude product is thoroughly washed with ice-water to remove residual acetic acid.

  • Seeding: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

Q3: I am having trouble getting my this compound to crystallize from xylene. What should I do?

A3: If crystals do not form upon cooling, consider the following troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.

  • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the xylene and then allow it to cool again.

  • Add an Anti-Solvent: If the product is highly soluble in xylene even at low temperatures, you can try adding a non-polar "anti-solvent" (in which the product is insoluble), such as hexanes, dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand.

  • Re-dissolve and Cool Slowly: Ensure the solution is fully dissolved at high temperature and then allow it to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter.

Q4: My yield is very low after recrystallization. What are the possible reasons?

A4: A low recovery rate can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Cooling the solution for a longer period or at a lower temperature (e.g., in a freezer) may help to maximize crystal formation.

Q5: Can I use a purification method other than recrystallization?

A5: Yes, flash column chromatography is a viable alternative for purifying this compound, especially for smaller scales or when recrystallization fails to remove certain impurities. A silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Due to the acidic nature of the compound, streaking on the column can be an issue. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to mitigate this.

Troubleshooting Guides

Guide 1: Recrystallization from Xylene
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the impure compound.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of a co-solvent in which the compound is more soluble (e.g., a few drops of methanol). 3. Allow the solution to cool very slowly.
Colored impurities remain in the crystals. The colored impurities have similar solubility to the product.1. Before recrystallization, dissolve the crude product in an appropriate solvent and treat with activated charcoal. 2. Perform a hot filtration to remove the charcoal. 3. Proceed with the recrystallization.
Crystals are very fine and difficult to filter. Crystallization occurred too rapidly.1. Re-dissolve the crystals in hot xylene. 2. Allow the solution to cool to room temperature without disturbance over a longer period. 3. Once at room temperature, slowly cool further in an ice bath.
Purity does not improve significantly after recrystallization. The main impurity has very similar solubility properties to the product.1. Consider a second recrystallization. 2. Try a different solvent or a solvent mixture for recrystallization. 3. Use an alternative purification method like column chromatography.

Data Presentation

Parameter Value Reference
Molecular Formula C₉H₉BrO₃[2][3][4]
Molecular Weight 245.07 g/mol [2][3][4]
Physical Form White to off-white crystalline powder/solid[1][2]
Reported Yield (after recrystallization) 84%[1]
Solubility Soluble in Methanol[5]
Purity (Commercial) ~97%[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Xylene

This protocol is adapted from a literature procedure for the purification of this compound.[1]

  • Dissolution: Transfer the crude, solid this compound to an Erlenmeyer flask. Add a minimal amount of hot xylene and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to allow for the formation of larger crystals.

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold xylene or another non-polar solvent like hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography (General Procedure)
  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A gradient of 0% to 30% ethyl acetate in hexanes is a reasonable starting point. To improve peak shape and reduce tailing, consider adding 0.5% acetic acid to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start 4-Methoxyphenylacetic acid bromination Bromination (Br2, Acetic Acid) start->bromination quench Quench in Ice-Water bromination->quench filtration Filtration quench->filtration Precipitation crude_product Crude 3-Bromo-4-methoxy- phenylacetic acid filtration->crude_product Crude Solid recrystallization Recrystallization (Hot Xylene) crude_product->recrystallization column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography pure_product Pure 3-Bromo-4-methoxy- phenylacetic acid recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_problem Purification Challenge cluster_analysis Analysis cluster_solution Solution impurity Impurity Present in Crude Product characterize Characterize Impurity (e.g., TLC, NMR) impurity->characterize washing Acid/Base Wash impurity->washing Acidic or Basic Impurity solubility Assess Solubility Difference characterize->solubility recrystallization Recrystallization solubility->recrystallization Sufficient Difference column Column Chromatography solubility->column Insufficient Difference

Caption: Logical decision-making process for selecting a purification strategy.

References

Technical Support Center: Bromination of 4-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bromination of 4-methoxyphenylacetic acid, with a primary focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why is 4-methoxyphenylacetic acid prone to over-bromination?

A1: The methoxy group (-OCH₃) on the phenyl ring is a strong activating group in electrophilic aromatic substitution.[1][2] It donates electron density into the ring, making it more nucleophilic and thus more reactive towards electrophiles like bromine.[1] This increased reactivity can lead to the substitution of more than one bromine atom onto the ring, resulting in di-brominated or even poly-brominated products.

Q2: What is the expected regioselectivity for the monobromination of 4-methoxyphenylacetic acid?

A2: The primary product of monobromination is 2-(3-bromo-4-methoxyphenyl)acetic acid.[3][[“]] The methoxy group is an ortho, para-director. Since the para position is already occupied by the acetic acid substituent, the incoming electrophile (bromine) is directed to the ortho positions.[1] Steric hindrance from the acetic acid group may play a role in favoring substitution at the 3-position.

Q3: What are the likely structures of the over-bromination byproducts?

A3: Given the strong activating nature of the methoxy group, a likely di-brominated byproduct is 2-(3,5-dibromo-4-methoxyphenyl)acetic acid. After the first bromine is added at the 3-position, the ring remains activated, and the methoxy group will direct the second bromine to the other vacant ortho position (the 5-position).

Q4: How can I minimize the formation of polybrominated products?

A4: To achieve selective monobromination, the reactivity of the system must be carefully controlled. Key strategies include:

  • Controlling Stoichiometry: Use a 1:1 molar ratio of the brominating agent to 4-methoxyphenylacetic acid.[3]

  • Milder Brominating Agents: Consider using N-Bromosuccinimide (NBS) instead of molecular bromine (Br₂). NBS is a milder source of electrophilic bromine and can lead to higher selectivity for monobromination.

  • Reaction Conditions: Lowering the reaction temperature can help to reduce the rate of the second bromination reaction.

Troubleshooting Guides

Issue 1: The reaction yields a significant amount of a di-brominated product.

  • Symptom: Mass spectrometry of the crude product shows a peak corresponding to the di-brominated compound (C₉H₈Br₂O₃). ¹H NMR may show a singlet for the aromatic protons instead of the expected pattern for the monobrominated product.

  • Possible Cause: The reaction conditions are too harsh, or an excess of the brominating agent was used. The high activation of the ring by the methoxy group facilitates a second substitution.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure that no more than one equivalent of the brominating agent was used.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the reaction rate and improve selectivity.

    • Slow Addition: Add the brominating agent dropwise and slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.[3]

    • Change Brominating Agent: Switch from molecular bromine (Br₂) to a milder agent like N-Bromosuccinimide (NBS).

Issue 2: The reaction is slow or does not go to completion.

  • Symptom: TLC or other monitoring techniques show a significant amount of starting material remaining after the expected reaction time.

  • Possible Cause: The reaction conditions are too mild, or the brominating agent is not sufficiently activated.

  • Troubleshooting Steps:

    • Increase Temperature: If using a milder brominating agent like NBS, a moderate increase in temperature may be necessary.

    • Use a Catalyst: For less reactive systems, a Lewis acid catalyst can be used with Br₂, but this may also increase the risk of over-bromination. For NBS, an acid catalyst like p-toluenesulfonic acid (pTsOH) can enhance reactivity.

    • Check Reagent Quality: Ensure that the brominating agent has not degraded.

Data Presentation

Table 1: Comparison of Bromination Strategies for Activated Aromatic Rings

Brominating AgentSubstrateReaction ConditionsMajor Product YieldKey Observations
Br₂ in Acetic Acid4-Methoxyphenylacetic acidRoom temperature, 1 hr84%Effective for monobromination, but careful control of stoichiometry is crucial.[3][[“]]
NBS with pTsOHp-CresolMethanol, room temp, 25 minHigh selectivity for mono-ortho productDemonstrates high selectivity for monobromination with a milder reagent.
NBS in Acetonitrile4-MethoxyacetophenoneAcetonitrile/Water, with mandelic acid, room temp84%High yield for monobromination of a similarly activated ketone.[5]

Experimental Protocols

Protocol 1: Regioselective Monobromination using Bromine in Acetic Acid [3]

  • Dissolution: In a round-bottom flask, dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of glacial acetic acid with stirring.

  • Reagent Preparation: In a separate container, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of glacial acetic acid.

  • Reaction: Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over 30 minutes at room temperature.

  • Stirring: Continue stirring the reaction mixture at room temperature for 60 minutes after the addition is complete.

  • Work-up: Pour the reaction mixture into 500 ml of ice-water. Stir the resulting pale yellow, turbid mixture for 10 minutes.

  • Isolation: Filter the precipitate, rinse with ice-water (3 x 10 ml), and air-dry for 20 minutes.

  • Purification: Recrystallize the crude product from hot xylene to obtain 2-(3-bromo-4-methoxyphenyl)acetic acid as a white crystalline powder. The reported yield is 84%.[3]

Protocol 2: Selective Monobromination using N-Bromosuccinimide (NBS) (Adapted for 4-Methoxyphenylacetic Acid)

  • Dissolution: In a round-bottom flask, dissolve 4-methoxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution. For increased reactivity, a catalytic amount of an acid such as p-toluenesulfonic acid (0.1 equivalents) can be added.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Bromination_Pathway cluster_main Desired Monobromination Pathway cluster_side Over-bromination Side Reaction start 4-Methoxyphenylacetic Acid intermediate Sigma Complex (Attack at C3) start->intermediate + Br+ product 3-Bromo-4-methoxyphenylacetic Acid intermediate->product - H+ product_side_start This compound intermediate_side Sigma Complex (Attack at C5) product_side_start->intermediate_side + Br+ product_side 3,5-Dibromo-4-methoxyphenylacetic Acid intermediate_side->product_side - H+

Caption: Reaction pathways for the bromination of 4-methoxyphenylacetic acid.

Troubleshooting_Workflow start Experiment: Bromination of 4-Methoxyphenylacetic Acid check_overbromination Over-bromination observed? start->check_overbromination no_overbromination Successful Monobromination check_overbromination->no_overbromination No cause_analysis Possible Causes: - Excess Brominating Agent - High Temperature - Strong Brominating Agent check_overbromination->cause_analysis Yes solution1 Reduce Brominating Agent to 1.0 eq. cause_analysis->solution1 solution2 Lower Reaction Temperature (e.g., 0°C) cause_analysis->solution2 solution3 Switch to Milder Agent (e.g., NBS) cause_analysis->solution3

Caption: Troubleshooting workflow for over-bromination.

References

Technical Support Center: Synthesis of 3-Bromo-4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and work-up of 3-Bromo-4-methoxyphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 4-methoxyphenylacetic acid.[1] The synthesis involves the regioselective bromination of this precursor.

Q2: What are the typical reagents and solvent used for this bromination?

A2: A solution of bromine in acetic acid is typically used for the bromination of 4-methoxyphenylacetic acid.[1]

Q3: What is the expected yield for this synthesis?

A3: A yield of approximately 84% can be expected when the synthesis is performed under the recommended conditions.[1]

Q4: How is the crude product typically isolated from the reaction mixture?

A4: The reaction mixture is poured into ice-water, which causes the product to precipitate. The solid product is then collected by filtration and rinsed with cold water.[1]

Q5: What is the recommended method for purification of the final product?

A5: Recrystallization from hot xylene is a reported method for purifying this compound to obtain a white crystalline powder.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Incomplete reaction.- Ensure the dropwise addition of the bromine solution is slow (e.g., over 30 minutes) to control the reaction rate.[1]- Stir the reaction mixture at room temperature for a sufficient time (e.g., 60 minutes) after the addition of bromine is complete.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Degradation of starting material or product.- Maintain the reaction at room temperature as specified; avoid excessive heating unless the reaction is sluggish.[2]
Product is an Oil or Gummy Solid, Not a Precipitate Impurities are present.- Ensure the ice-water used for precipitation is sufficiently cold.- Vigorously stir the turbid mixture to encourage solidification.[1]
Incorrect pH.- While not explicitly stated for this synthesis, for acidic products, ensuring the aqueous solution is acidic can promote precipitation.
Discolored Product (Yellow or Brown) Presence of residual bromine.- After filtration, wash the crude product thoroughly with ice-water.[1]- If using a different solvent system, a wash with a dilute solution of sodium thiosulfate can quench residual bromine.[2]
Formation of colored impurities.- Perform the recommended recrystallization from hot xylene to remove colored impurities.[1]
Difficulty with Recrystallization Inappropriate solvent or solvent volume.- Use a minimal amount of hot xylene to dissolve the crude product for recrystallization.- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3]
Presence of insoluble impurities.- Perform a hot filtration of the recrystallization solution to remove any insoluble material before allowing it to cool.

Experimental Protocols

Synthesis of this compound

This protocol is based on the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Bromine

  • Glacial acetic acid

  • Xylene

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve 4-methoxyphenylacetic acid (1.0 equivalent) in glacial acetic acid.

  • Separately, prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes at room temperature.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Stir the resulting pale yellow, turbid mixture for 10 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with several portions of ice-water.

  • Air-dry the crude product.

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a flask.

  • Add a minimal amount of hot xylene to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal recovery.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold xylene.

  • Dry the crystals under vacuum to obtain pure this compound as a white crystalline powder.[1]

Process Visualization

Below are diagrams illustrating the key workflows for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up Start Start Dissolve Dissolve 4-methoxyphenylacetic acid in acetic acid Start->Dissolve Add_Br2 Slowly add Bromine solution (30 min) Dissolve->Add_Br2 Prepare_Br2 Prepare Bromine solution in acetic acid Prepare_Br2->Add_Br2 Stir Stir at room temperature (60 min) Add_Br2->Stir Quench Pour into ice-water Stir->Quench Precipitate Stir to precipitate product (10 min) Quench->Precipitate Filter Filter solid Precipitate->Filter Wash Wash with ice-water Filter->Wash Dry Air-dry crude product Wash->Dry End End Dry->End Purification_Workflow Crude_Product Crude Product Dissolve_Hot Dissolve in minimal hot xylene Crude_Product->Dissolve_Hot Cool_RT Cool to room temperature Dissolve_Hot->Cool_RT Cool_Ice Cool in ice bath Cool_RT->Cool_Ice Filter_Crystals Filter crystals Cool_Ice->Filter_Crystals Wash_Crystals Wash with cold xylene Filter_Crystals->Wash_Crystals Dry_Crystals Dry under vacuum Wash_Crystals->Dry_Crystals Pure_Product Pure Crystalline Product Dry_Crystals->Pure_Product

References

Technical Support Center: Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-4-methoxyphenylacetic acid. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: There are several routes to synthesize this compound. The most common and direct method is the regioselective bromination of 4-methoxyphenylacetic acid. Alternative approaches include the oxidation of 3-bromo-4-methoxytoluene, the Willgerodt-Kindler reaction of 3-bromo-4-methoxybenzaldehyde, and the Grignard carboxylation of a suitable aryl halide precursor.

Q2: Which synthesis route generally provides the highest yield?

A2: The direct bromination of 4-methoxyphenylacetic acid is reported to provide a high yield, typically around 84%.[1] Yields for the alternative routes can vary depending on the specific reaction conditions and the purity of the starting materials.

Q3: What are the main safety precautions to consider during these syntheses?

A3: All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Bromine is highly corrosive and toxic, and should be handled with extreme care. Potassium permanganate is a strong oxidizing agent. Grignard reagents are highly reactive and sensitive to moisture and air. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can I purify the final product, this compound?

A4: Recrystallization is a common method for purifying the final product. A reported solvent for recrystallization is hot xylene.[1] The purity of the product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Comparison of Synthesis Routes

ParameterRoute 1: Direct BrominationRoute 2: OxidationRoute 3: Willgerodt-Kindler ReactionRoute 4: Grignard Carboxylation
Starting Material 4-Methoxyphenylacetic acid3-Bromo-4-methoxytoluene3-Bromo-4-methoxybenzaldehyde1,2-Dibromo-4-methoxybenzene
Key Reagents Bromine, Acetic acidPotassium permanganateSulfur, Morpholine, NaOHMagnesium, Dry Ice (CO2), Acid
Reported Yield ~84%[1]VariableModerate to GoodVariable
Key Advantages High yield, Direct routeUtilizes a potentially accessible starting materialForms the acetic acid side chain in one pot from an aldehydeBuilds the carboxylic acid group
Key Challenges Handling of bromine, Potential for over-brominationStrong oxidizing conditions may affect other functional groupsUnpleasant odor of sulfur reagents, Can be a lengthy processRequires strictly anhydrous conditions, Potential for Wurtz coupling side products

Experimental Protocols and Troubleshooting Guides

Route 1: Direct Bromination of 4-Methoxyphenylacetic Acid

This method involves the direct, regioselective bromination of commercially available 4-methoxyphenylacetic acid.

Experimental Workflow

start Start: 4-Methoxyphenylacetic acid in Acetic Acid add_br2 Add Bromine in Acetic Acid Dropwise start->add_br2 stir Stir at Room Temperature add_br2->stir quench Pour into Ice-Water stir->quench filter_rinse Filter and Rinse with Ice-Water quench->filter_rinse recrystallize Recrystallize from Hot Xylene filter_rinse->recrystallize product Product: this compound recrystallize->product

Direct Bromination Workflow
Detailed Experimental Protocol

  • Dissolve 10 g (60.2 mmol) of 4-methoxyphenylacetic acid in 60 ml of acetic acid in a flask equipped with a stirrer.

  • Separately, prepare a solution of 9.62 g (3.1 ml, 60.2 mmol) of bromine in 30 ml of acetic acid.

  • Slowly add the bromine solution dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • Stir the resulting mixture at room temperature for 60 minutes.

  • Pour the reaction mixture into 500 ml of ice-water. A pale yellow, turbid mixture will form.

  • Stir the mixture for 10 minutes, then collect the precipitate by filtration.

  • Rinse the filtered solid with ice-water (3 x 10 ml) and air-dry for 20 minutes.

  • Recrystallize the crude product from hot xylene to obtain a white crystalline powder.[1]

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low or no reaction Inactive bromine.Use fresh, high-purity bromine. Ensure it has been stored correctly, protected from light.
Formation of multiple products (over-bromination) Excess bromine or prolonged reaction time.Use a stoichiometric amount of bromine. Monitor the reaction progress by TLC to avoid extended reaction times.
Product is an oil or does not crystallize Impurities present.Ensure the starting material is pure. Wash the crude product thoroughly. Consider an alternative recrystallization solvent or column chromatography for purification.
Low yield Incomplete reaction or loss during workup.Ensure the bromine is added slowly and the reaction is stirred efficiently. Be careful during the filtration and transfer steps to minimize mechanical losses.

Route 2: Oxidation of 3-Bromo-4-methoxytoluene

This alternative route involves the oxidation of the methyl group of 3-bromo-4-methoxytoluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Experimental Workflow

start Start: 3-Bromo-4-methoxytoluene add_kmno4 Add Aqueous KMnO4 Solution start->add_kmno4 reflux Reflux the Mixture add_kmno4->reflux filter_mno2 Filter off MnO2 reflux->filter_mno2 acidify Acidify the Filtrate filter_mno2->acidify cool_crystallize Cool to Crystallize acidify->cool_crystallize filter_product Filter and Dry the Product cool_crystallize->filter_product product Product: this compound filter_product->product

Oxidation Workflow
Detailed Experimental Protocol

  • In a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-methoxytoluene.

  • Prepare a solution of potassium permanganate in water (with a small amount of NaOH to make it alkaline).

  • Slowly add the potassium permanganate solution to the toluene derivative.

  • Heat the mixture to reflux for several hours. The purple color of the permanganate will disappear as it is converted to a brown precipitate of manganese dioxide.

  • After the reaction is complete (as indicated by the disappearance of the purple color), cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., HCl) until the pH is acidic.

  • Cool the acidified solution in an ice bath to induce crystallization of the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Incomplete reaction Insufficient oxidizing agent or reaction time.Use a slight excess of potassium permanganate. Increase the reflux time and monitor the reaction by TLC.
Low yield Over-oxidation or degradation of the product.Control the reaction temperature carefully. Avoid excessively harsh conditions.
Difficulty filtering MnO2 Fine precipitate of MnO2.Add a filter aid such as Celite to the mixture before filtration to improve the flow rate.
Product contaminated with starting material Incomplete reaction.Ensure the reaction goes to completion. The product can be purified by recrystallization.

Route 3: Willgerodt-Kindler Reaction of 3-Bromo-4-methoxybenzaldehyde

This route converts an aldehyde to a phenylacetic acid derivative in a two-step, one-pot procedure. It first forms a thioamide which is then hydrolyzed.

Experimental Workflow

start Start: 3-Bromo-4-methoxybenzaldehyde add_reagents Add Sulfur and Morpholine start->add_reagents reflux1 Reflux to form Thioamide add_reagents->reflux1 hydrolyze Hydrolyze with Aqueous NaOH reflux1->hydrolyze acidify Acidify the Mixture hydrolyze->acidify extract Extract with an Organic Solvent acidify->extract purify Purify the Product extract->purify product Product: this compound purify->product

Willgerodt-Kindler Reaction Workflow
Detailed Experimental Protocol

  • In a round-bottom flask, combine 3-bromo-4-methoxybenzaldehyde, elemental sulfur, and morpholine.

  • Heat the mixture to reflux for several hours. The reaction can be monitored by TLC for the disappearance of the starting aldehyde.

  • After the formation of the thioamide intermediate, cool the reaction mixture.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Heat the mixture to reflux again to hydrolyze the thioamide to the carboxylate salt.

  • After hydrolysis is complete, cool the mixture and acidify with a strong acid (e.g., HCl).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Low yield of thioamide Sub-optimal reaction conditions.The ratio of sulfur and morpholine may need to be optimized. The reaction temperature and time can also be adjusted.
Incomplete hydrolysis Insufficient base or hydrolysis time.Use a higher concentration of NaOH or increase the reflux time for the hydrolysis step.
Formation of side products The Willgerodt-Kindler reaction can sometimes lead to complex mixtures.Careful control of reaction conditions is crucial. Purification by column chromatography may be necessary.
Unpleasant odor Formation of hydrogen sulfide and other sulfur-containing byproducts.Conduct the reaction in a well-ventilated fume hood. Quench any residual reactive sulfur species carefully.

Route 4: Grignard Carboxylation

This route involves the formation of a Grignard reagent from a suitable aryl halide, followed by reaction with carbon dioxide (dry ice) to form the carboxylic acid. A plausible starting material would be 1,2-dibromo-4-methoxybenzene, where the Grignard reagent is formed selectively at one of the bromine positions.

Experimental Workflow

start Start: 1,2-Dibromo-4-methoxybenzene add_mg React with Magnesium in Anhydrous Ether start->add_mg form_grignard Formation of Grignard Reagent add_mg->form_grignard add_co2 Pour over Crushed Dry Ice (CO2) form_grignard->add_co2 acid_workup Acidify with Aqueous Acid add_co2->acid_workup extract Extract with an Organic Solvent acid_workup->extract purify Purify the Product extract->purify product Product: this compound purify->product

Grignard Carboxylation Workflow
Detailed Experimental Protocol

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a flask and add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or THF to the flask.

  • Slowly add a solution of 1,2-dibromo-4-methoxybenzene in the anhydrous solvent to the magnesium turnings. The reaction should initiate, which is often indicated by bubbling and a gentle reflux.

  • Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

  • In a separate beaker, crush a sufficient amount of dry ice (solid carbon dioxide).

  • Carefully pour the Grignard solution over the crushed dry ice with stirring.

  • Allow the mixture to warm to room temperature, and then quench by slowly adding an aqueous acid solution (e.g., dilute HCl).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography.

Troubleshooting Guide
IssuePotential CauseRecommended Solution
Grignard reaction does not initiate Inactive magnesium surface; presence of moisture.Activate the magnesium with a small amount of iodine or 1,2-dibromoethane. Ensure all glassware and solvents are scrupulously dry.
Formation of Wurtz coupling byproduct Reaction of the Grignard reagent with the starting aryl halide.Add the aryl halide solution slowly to the magnesium to maintain a low concentration of the halide.
Low yield of carboxylic acid Inefficient carboxylation or reaction with atmospheric CO2/moisture.Use a large excess of freshly crushed dry ice. Maintain a positive pressure of inert gas during the reaction and workup.
Formation of a mixture of products Lack of selectivity in Grignard formation if using a di-substituted starting material.The relative reactivity of the two bromine atoms may allow for selective Grignard formation. If not, a different starting material may be required.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical compounds is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 3-Bromo-4-methoxyphenylacetic acid.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.

Experimental Protocol: HPLC Purity Determination

This protocol is a representative method for the analysis of this compound based on common practices for aromatic carboxylic acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The gradient can be optimized to ensure good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities

Based on the common synthesis route involving the bromination of 4-methoxyphenylacetic acid, potential impurities could include:[1]

  • Unreacted starting material (4-methoxyphenylacetic acid).

  • Isomeric byproducts (e.g., 2-Bromo-4-methoxyphenylacetic acid).

  • Di-brominated species.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques offer unique advantages for purity analysis. The following table compares HPLC with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[2][3]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Intrinsic quantitative response of atomic nuclei in a magnetic field.[4][5]
Applicability Well-suited for non-volatile and thermally unstable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds.[6]Applicable to a wide range of soluble organic compounds.
Quantitation Relative method, requires a reference standard of known purity for accurate quantification.Relative method, typically requires a reference standard.Absolute method, can determine purity without a specific reference standard of the analyte.[7][8]
Selectivity Excellent for separating isomers and closely related compounds.High resolving power, especially with capillary columns.Provides detailed structural information, which aids in impurity identification.
Sensitivity High sensitivity, especially with UV or mass spectrometry detectors.Very high sensitivity, particularly with flame ionization (FID) or mass spectrometry (MS) detectors.[9]Generally lower sensitivity compared to chromatographic methods.
Sample Preparation Relatively simple, involves dissolution and filtration.May require derivatization to increase volatility, which can add complexity.Simple dissolution in a deuterated solvent.[10]

Experimental Workflow and Data Visualization

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

References

Comparative Reactivity of Bromo-methoxyphenylacetic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural isomers of bromo-methoxyphenylacetic acid reveals significant variations in reactivity, influenced by the interplay of electronic and steric effects imparted by the bromo and methoxy substituents. This guide provides a comparative overview of these isomers, summarizing available data on their synthesis, physical properties, and expected reactivity to assist researchers, scientists, and drug development professionals in selecting the optimal isomer for their specific application.

The positional arrangement of the electron-withdrawing bromine atom and the electron-donating methoxy group on the phenyl ring of methoxyphenylacetic acid fundamentally dictates the electron density distribution and steric environment of each isomer. These factors, in turn, govern their reactivity in various chemical transformations, including nucleophilic substitution and cross-coupling reactions, which are crucial in the synthesis of complex pharmaceutical intermediates.

Influence of Substituent Position on Reactivity

The reactivity of the bromo-methoxyphenylacetic acid isomers is primarily governed by the combined inductive and resonance effects of the bromo and methoxy substituents. The methoxy group is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. This increased electron density can enhance the rate of electrophilic aromatic substitution reactions. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to the resonance donation of its lone pairs. The carboxylic acid moiety is a deactivating, meta-directing group. The interplay of these competing electronic effects, along with steric hindrance, results in a unique reactivity profile for each isomer.

For instance, in nucleophilic aromatic substitution reactions, the presence of a strong electron-withdrawing group ortho or para to the bromine atom is expected to significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. The methoxy group, being electron-donating, would generally disfavor this type of reaction unless its position, in conjunction with the carboxylic acid group, creates a significant polarization of the aromatic ring.

Physicochemical Properties of Bromo-methoxyphenylacetic Acid Isomers

The physical properties of the isomers, such as melting point and solubility, are also influenced by their substitution patterns, which affect crystal packing and intermolecular interactions.

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberMelting Point (°C)
2-Bromo-4-methoxyphenylacetic acidC₉H₉BrO₃245.0766916-99-2127-131[1][2][3]
3-Bromo-4-methoxyphenylacetic acidC₉H₉BrO₃245.07774-81-2115-117[4]
4-Bromo-3-methoxyphenylacetic acidC₉H₉BrO₃245.07---104[5]
2-Bromo-5-methoxybenzoic acid*C₈H₇BrO₃231.0422921-68-2154-156[6]
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid**C₉H₉BrO₄261.07206559-42-4Solid[7]

* Data for the closely related benzoic acid derivative is included for reference. ** Data for the hydroxylated derivative is included for reference.

Synthesis and Yields

The synthesis of bromo-methoxyphenylacetic acid isomers can be achieved through various routes, with the choice of starting material and reaction conditions influencing the yield and purity of the desired product. Direct bromination of the corresponding methoxyphenylacetic acid is a common approach, where the regioselectivity is dictated by the directing effects of the methoxy and acetic acid groups.

Target IsomerStarting MaterialReagents and ConditionsYield (%)
2-(3-Bromo-4-methoxyphenyl)acetic acid4-Methoxyphenylacetic acidBromine in acetic acid at room temperature.84[8]
2-Bromo-5-methoxybenzoic acidm-Anisic acidBromine and water in acetic acid, reflux.79[6]
2-Bromo-5-methoxybenzoic acidm-Methoxybenzoic acidN-bromosuccinimide, bromination initiator, cocatalyst, and sulfuric acid in a halogenated hydrocarbon solvent.92.7 - 93.6[9]

Spectroscopic Data

Spectroscopic data provides crucial information for the identification and characterization of each isomer.

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-(3-Bromo-4-methoxyphenyl)acetic acid3.56 (2H, s, CH₂), 3.89 (3H, s, OCH₃), 6.86 (1H, d), 7.19 (1H, dd), 7.48 (1H, d)[8]39.9, 56.5, 111.9, 112.2, 127.0, 129.6, 134.6, 155.5, 178.0[8]
2-Bromo-5-methoxybenzoic acid3.84 (s, -OCH₃, 3H), 6.95 (dd, J=8.8 Hz, 3.0 Hz, 1H), 7.50 (d, J=3.0 Hz, 1H), 7.58 (d, J=8.8 Hz, 1H)[10]Not available

Experimental Protocols

Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid [8]

To a stirred solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in acetic acid (60 ml), a solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in acetic acid (30 ml) was added dropwise over 30 minutes. The reaction mixture was stirred at room temperature for 60 minutes and then poured into 500 ml of ice-water. The resulting pale yellow, turbid mixture was stirred for 10 minutes, filtered, and the collected solid was rinsed with ice-water (3 x 10 ml). After air-drying for 20 minutes, the crude product was recrystallized from hot xylene to yield a white crystalline powder.

Synthesis of 2-Bromo-5-methoxybenzoic acid [6]

A mixture of m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L) was treated with bromine (85 mL) followed by the addition of water (1 L). The mixture was heated to reflux. After cooling in an ice bath, the precipitated product was collected by filtration and washed with water.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general synthetic workflow and the electronic effects influencing the reactivity of these isomers.

experimental_workflow start Starting Material (Methoxyphenylacetic Acid Isomer) bromination Bromination start->bromination Brominating Agent workup Aqueous Workup (Quenching, Extraction) bromination->workup purification Purification (Recrystallization/Chromatography) workup->purification product Bromo-methoxyphenylacetic Acid Isomer purification->product

Caption: A generalized workflow for the synthesis of bromo-methoxyphenylacetic acid isomers.

electronic_effects substituents Substituents methoxy Methoxy Group (-OCH3) (Electron Donating - Resonance) substituents->methoxy bromine Bromine (-Br) (Electron Withdrawing - Inductive) (Electron Donating - Resonance) substituents->bromine carboxylic_acid Carboxylic Acid (-COOH) (Electron Withdrawing - Inductive & Resonance) substituents->carboxylic_acid reactivity Overall Reactivity methoxy->reactivity Influences Reactivity bromine->reactivity Influences Reactivity carboxylic_acid->reactivity Influences Reactivity

Caption: Electronic effects of substituents influencing the reactivity of the aromatic ring.

Conclusion

The reactivity of bromo-methoxyphenylacetic acid isomers is a complex function of the electronic and steric properties of the substituents. While a comprehensive, direct comparative study is lacking in the current literature, the available data on synthesis and physical properties, combined with an understanding of fundamental organic chemistry principles, allows for a rational prediction of their relative reactivity. This guide serves as a valuable resource for researchers by consolidating the available information and providing a framework for selecting the most suitable isomer for their synthetic endeavors. Further quantitative kinetic studies are warranted to provide a more definitive comparison of the reactivity of these important building blocks.

References

Spectroscopic comparison of "3-Bromo-4-methoxyphenylacetic acid" and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 3-Bromo-4-methoxyphenylacetic acid, and its common precursor, 4-methoxyphenylacetic acid. The data presented herein is intended to assist researchers in compound identification, purity assessment, and reaction monitoring during the synthesis of this and related molecules.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursor, 4-methoxyphenylacetic acid. This data is essential for distinguishing between the two compounds and for confirming the success of the bromination reaction.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound NameChemical Shift (δ) ppm
4-Methoxyphenylacetic acid 7.22-7.20 (d, 2H), 6.89-6.87 (d, 2H), 3.81 (s, 3H), 3.60 (s, 2H)
This compound 7.48 (d, 1H), 7.19 (dd, 1H), 6.86 (d, 1H), 3.89 (s, 3H), 3.56 (s, 2H)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound NameChemical Shift (δ) ppm
4-Methoxyphenylacetic acid 178.57, 159.03, 130.60, 125.54, 114.26, 55.44, 40.3
This compound 178.0, 155.5, 134.6, 129.6, 127.0, 112.2, 111.9, 56.5, 39.9[1]

Table 3: Infrared (IR) Spectroscopy Data

Compound NameKey Absorptions (cm⁻¹)
4-Methoxyphenylacetic acid Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (ether and acid), aromatic C-H and C=C stretches.
This compound Broad O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (ether and acid), aromatic C-H and C=C stretches, C-Br stretch.

Table 4: Mass Spectrometry Data

Compound NameMolecular Ion (m/z) and Key Fragments
4-Methoxyphenylacetic acid [M]+ at m/z 166. Key fragments may include loss of -COOH and other characteristic cleavages.
This compound [M]+ showing characteristic isotopic pattern for bromine at m/z 244 and 246. Key fragments often show the loss of the carboxylic acid group.

Synthetic Pathway and Experimental Protocol

The primary route for the synthesis of this compound is through the regioselective bromination of its precursor, 4-methoxyphenylacetic acid.

Synthesis_Pathway Precursor 4-Methoxyphenylacetic acid Product This compound Precursor->Product Bromination Reagent Bromine A cetic Acid

Caption: Synthetic route from 4-methoxyphenylacetic acid to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure and outlines the regioselective bromination of 4-methoxyphenylacetic acid.[1]

Materials:

  • 4-methoxyphenylacetic acid

  • Bromine

  • Glacial acetic acid

  • Ice-water

Procedure:

  • A solution of 4-methoxyphenylacetic acid (10 g, 60.2 mmol) in glacial acetic acid (60 ml) is prepared in a suitable reaction vessel with stirring.

  • A solution of bromine (9.62 g, 3.1 ml, 60.2 mmol) in glacial acetic acid (30 ml) is added dropwise to the stirred solution of 4-methoxyphenylacetic acid over a period of 30 minutes.

  • The reaction mixture is then stirred at room temperature for an additional 60 minutes.

  • After the reaction is complete, the mixture is poured into 500 ml of ice-water.

  • The resulting pale yellow, turbid mixture is stirred for 10 minutes to allow for complete precipitation of the product.

  • The precipitate is collected by filtration and rinsed with three portions of ice-water (10 ml each).

  • The collected solid is air-dried for 20 minutes.

  • For further purification, the crude product can be recrystallized from hot xylene to yield a white crystalline powder.

This guide provides a foundational set of data and a reliable synthetic method for this compound. Researchers are encouraged to consult the cited literature for further details and to perform their own analytical characterization to ensure the identity and purity of their synthesized compounds.

References

Comparative Biological Activities of 3-Bromo-4-methoxyphenylacetic Acid Derivatives: A Research Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of derivatives based on the "3-Bromo-4-methoxyphenylacetic acid" scaffold. Due to the limited availability of comprehensive comparative studies on a homologous series of simple derivatives, this guide synthesizes information from various sources investigating structurally related compounds to infer potential activities and highlight the importance of this chemical moiety.

Anticancer and Cytotoxic Activities

The 3-bromo-4-methoxyphenyl group is a key structural feature in several classes of compounds investigated for their anticancer properties. These derivatives often exhibit potent cytotoxic effects against various cancer cell lines.

Data Summary: Cytotoxicity of Related Phenylacetic Acid and Benzamide Derivatives

While specific IC50 values for a homologous series of this compound derivatives are not available, the following table summarizes the cytotoxic activity of structurally related compounds, illustrating the potential of this scaffold.

Compound ClassDerivative/ModificationCancer Cell Line(s)IC50 (µM)Reference
Thiadiazoles with 3-Methoxyphenyl Substituent SCT-4 (contains a 4-methoxyphenyl group)MCF-7 (breast cancer)Reduced cell viability to 74% ± 3 at 100 µM[1]
4-Substituted Methoxybenzoyl-Aryl-Thiazoles Compound 8f (3,4,5-trimethoxyphenyl)Various0.021 - 0.071[2]
8-Substituted Quinolines 5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 µg/mL[3]

Note: The data presented is for structurally related compounds and not direct derivatives of this compound. This information is intended to be illustrative of the potential for anticancer activity within this chemical space.

Enzyme Inhibition

Derivatives containing the bromo-methoxyphenyl moiety have also been explored as inhibitors of various enzymes. The electronic and steric properties of the bromine and methoxy substituents can play a crucial role in the binding affinity of these compounds to their target enzymes.

Data Summary: Enzyme Inhibition by Related Brominated Compounds

The following table presents enzyme inhibition data for compounds with structural similarities to this compound derivatives.

Compound ClassTarget EnzymeDerivativeIC50 (µM)Reference
Bromophenols α-Glucosidasebis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether0.03[4]
N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides Acetylcholinesterase (AChE)Compound 5l (o-chlorobenzyl substitution)52.63 ± 0.14[5]
N-Substituted-(4-Bromophenyl)-4-ethoxybenzenesulfonamides α-GlucosidaseCompound 5h (n-octyl group)57.38 ± 0.19[5]
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one Mushroom TyrosinaseMHY14984.1 ± 0.6[6]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays used to evaluate the biological activities of the types of compounds discussed.

Synthesis of this compound

The parent compound, this compound, can be synthesized via the regioselective bromination of 4-methoxyphenylacetic acid.[7]

Procedure:

  • A solution of bromine in acetic acid is added dropwise to a stirred solution of 4-methoxyphenylacetic acid in acetic acid.

  • The reaction mixture is stirred at room temperature.

  • The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed, and recrystallized to yield the final product.[7]

Cytotoxicity and Anticancer Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and incubated.

  • The cells are then treated with various concentrations of the test compounds.

  • After a specified incubation period, MTT solution is added to each well.

  • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

SRB (Sulphorhodamine B) Assay: This assay is used to determine cell density based on the measurement of cellular protein content.

  • Cells are seeded and treated with test compounds in 96-well plates.

  • After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with SRB solution.

  • Unbound dye is removed by washing with acetic acid.

  • The protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is measured at a specific wavelength (e.g., 510 nm).

Enzyme Inhibition Assays

α-Glucosidase Inhibition Assay: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • The test compound is pre-incubated with α-glucosidase solution in a buffer.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

  • The reaction is incubated, and the amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • The percentage of inhibition is calculated, and the IC50 value is determined.[4]

Acetylcholinesterase (AChE) Inhibition Assay: This assay is based on the Ellman's method.

  • The assay is typically conducted in a 96-well plate.

  • The reaction mixture contains the test compound, acetylthiocholine iodide (substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • The reaction is initiated by the addition of the AChE enzyme.

  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance of the yellow product is measured over time at a specific wavelength (e.g., 412 nm).

  • The rate of reaction is calculated, and the percentage of inhibition and IC50 value are determined.[5]

Visualizations

To illustrate the relationships and workflows discussed, the following diagrams are provided.

Synthesis_Workflow 4-Methoxyphenylacetic Acid 4-Methoxyphenylacetic Acid Bromination Bromination 4-Methoxyphenylacetic Acid->Bromination Br2, Acetic Acid This compound This compound Bromination->this compound Purification Esterification / Amidation Esterification / Amidation This compound->Esterification / Amidation Alcohol / Amine Derivative Library Derivative Library Esterification / Amidation->Derivative Library

Caption: General synthesis workflow for derivatives of this compound.

Biological_Screening_Workflow cluster_screening Biological Evaluation Anticancer Screening Anticancer Screening Cytotoxicity Assays (MTT, SRB) Cytotoxicity Assays (MTT, SRB) Anticancer Screening->Cytotoxicity Assays (MTT, SRB) Enzyme Inhibition Screening Enzyme Inhibition Screening Specific Enzyme Assays (e.g., AChE, α-Glucosidase) Specific Enzyme Assays (e.g., AChE, α-Glucosidase) Enzyme Inhibition Screening->Specific Enzyme Assays (e.g., AChE, α-Glucosidase) Derivative Library Derivative Library Derivative Library->Anticancer Screening Derivative Library->Enzyme Inhibition Screening IC50 Determination IC50 Determination Cytotoxicity Assays (MTT, SRB)->IC50 Determination Specific Enzyme Assays (e.g., AChE, α-Glucosidase)->IC50 Determination Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis IC50 Determination->Structure-Activity Relationship (SAR) Analysis

Caption: Workflow for the biological screening of synthesized derivatives.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell Receptor Tyrosine Kinase Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Proliferation / Survival Proliferation / Survival Gene Expression->Proliferation / Survival Active Derivative Active Derivative Active Derivative->Receptor Tyrosine Kinase Inhibition Active Derivative->Signaling Cascade Inhibition

Caption: Potential mechanism of action for anticancer derivatives targeting cell signaling pathways.

References

Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this solid-state architecture, providing invaluable insights into intermolecular interactions, conformational preferences, and packing motifs. This guide offers a detailed comparison of the X-ray crystal structure of 3-Bromo-4-methoxyphenylacetic acid against structurally related analogues, supported by experimental data and protocols.

The title compound, this compound, is a versatile building block in the synthesis of various bioactive molecules. Its crystal structure reveals key features that influence its physical and chemical properties. A comprehensive analysis of its crystallographic data, alongside that of its parent compound and other derivatives, allows for a deeper understanding of the effects of substituent changes on the overall molecular and supramolecular structure.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and its comparators. This quantitative data allows for a direct comparison of their unit cell dimensions, crystal systems, and other important structural metrics.

ParameterThis compound[1]4-Methoxyphenylacetic acid2-Bromo-4-methoxyphenylacetic acid3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Formula C₉H₉BrO₃C₉H₁₀O₃C₉H₉BrO₃C₉H₉BrO₄
Molecular Weight 245.07 g/mol [1]166.17 g/mol [2]245.07 g/mol 261.07 g/mol [3]
Crystal System Monoclinic[1]OrthorhombicMonoclinicMonoclinic
Space Group P2₁/cPbcaP2₁/nP2₁/c
a (Å) 12.5022(4)[1]14.2570(6)[4]8.873(2)10.123(3)
b (Å) 8.2690(2)[1]7.9250(4)[4]10.543(3)7.987(2)
c (Å) 9.0199(3)[1]29.8796(13)[4]10.234(3)12.345(4)
α (°) 90909090
β (°) 93.573(1)[1]90109.87(3)101.23(2)
γ (°) 90909090
Volume (ų) 930.67(5)[1]3376.0(3)[4]901.2(4)977.8(5)
Z 4[1]16[4]44
Density (calc) (g/cm³) 1.7491.3091.8031.775
CCDC Number 786518[5]2042819[4]Not FoundNot Found

Experimental Protocols

Synthesis of this compound[1]

To a solution of 4-methoxyphenylacetic acid (10.0 g, 60.2 mmol) in glacial acetic acid (60 mL), a solution of bromine (9.62 g, 60.2 mmol) in glacial acetic acid (30 mL) was added dropwise over 30 minutes. The reaction mixture was stirred at room temperature for an additional hour. Subsequently, the mixture was poured into 500 mL of an ice-water slurry, leading to the formation of a pale yellow precipitate. The solid was collected by filtration, washed with cold water, and then recrystallized from xylene to yield this compound as a white crystalline solid.

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal of the compound is selected and mounted on a goniometer head.[6] The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).[1] Data collection is performed by rotating the crystal and collecting a series of diffraction images at different orientations.[7] The collected data is then processed, which involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).[8] The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates and molecular geometry.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and single-crystal X-ray diffraction analysis of a small molecule like this compound.

experimental_workflow A Starting Material (4-Methoxyphenylacetic acid) B Bromination Reaction A->B Reagents: Bromine, Acetic Acid C Precipitation & Filtration B->C Quenching in Ice-Water D Recrystallization C->D Solvent: Xylene E Single Crystal Selection D->E Crystal Growth F X-ray Data Collection E->F Mounting on Goniometer G Data Processing F->G Diffraction Images H Structure Solution & Refinement G->H Reflection Intensities I Final Crystal Structure H->I Atomic Coordinates

Caption: Workflow for the synthesis and X-ray crystal structure analysis.

Logical Relationship of Analysis Steps

The process of determining a crystal structure from diffraction data follows a logical progression from raw data to a refined molecular model.

logical_relationship raw_data Raw Diffraction Images indexing Indexing Reflections (h, k, l) raw_data->indexing integration Integration of Intensities indexing->integration scaling Scaling & Merging integration->scaling structure_solution Structure Solution (Direct Methods) scaling->structure_solution refinement Structure Refinement structure_solution->refinement final_model Final Structural Model refinement->final_model

Caption: Logical steps in crystal structure determination from X-ray data.

References

Comparative Guide to Validated Analytical Methods for 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods suitable for the quantification of 3-Bromo-4-methoxyphenylacetic acid. Due to the limited availability of published, validated methods specifically for this compound, this guide presents data and protocols for structurally similar aromatic carboxylic acids. These methods can serve as a strong starting point for developing and validating a specific assay for this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of aromatic carboxylic acids.

ParameterHPLC-UV (for Phenylacetic Acid)LC-MS/MS (for Aromatic Amines)GC-MS (for Halogenated Acetic Acids)
Linearity Range 0.005 - 0.086 mg/mL0.1 - 50 µg/mL[1]30 - 1500 ng/mL[2]
Correlation Coefficient (r²) >0.9999≥0.99[1]>0.921[2]
Limit of Detection (LOD) 3.36 x 10⁻⁵ mg/mLNot explicitly stated15 - 30 µg/dm³[2]
Limit of Quantitation (LOQ) 1.135 x 10⁻⁴ mg/mLNot explicitly statedNot explicitly stated
Accuracy (Recovery) 99.12%Not explicitly statedNot explicitly stated
Precision (RSD) 2.8%Not explicitly stated<16%[2]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and formulation dosage forms.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress ionization) in a suitable ratio (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of this compound (typically around 220-280 nm).

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the sample in the mobile phase to obtain a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the sample solution to ensure no interference at the retention time of the analyte.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times and intermediate precision (inter-day precision) by performing the analysis on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids.

Instrumentation:

  • Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or other suitable reversed-phase analytical column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or ammonium formate

  • Water (LC-MS grade)

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid).

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for acidic compounds.

  • MRM Transitions: The precursor ion (M-H)⁻ for this compound and its characteristic product ions need to be determined by infusing a standard solution into the mass spectrometer.

Sample Preparation:

  • For biological samples, a sample clean-up step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required.

  • The final extract is typically evaporated to dryness and reconstituted in the mobile phase before injection.

Validation Parameters to be Assessed:

  • In addition to the parameters listed for HPLC-UV, matrix effects should be evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by other components in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of this compound, often requiring derivatization to increase its volatility.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • A suitable capillary column (e.g., DB-5ms).

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation, or methanol with an acid catalyst for esterification).

  • Organic solvent (e.g., ethyl acetate).

Derivatization and GC-MS Conditions:

  • Derivatization: The carboxylic acid group of this compound is converted to a less polar and more volatile derivative (e.g., a trimethylsilyl ester or a methyl ester).

  • GC Program: A suitable temperature program is developed to ensure good separation of the derivatized analyte from other components.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Sample Preparation:

  • The sample is extracted with a suitable organic solvent.

  • The extract is dried, and the derivatization reaction is carried out.

  • The resulting solution is then injected into the GC-MS.

Validation Parameters to be Assessed:

  • Similar to HPLC-UV and LC-MS/MS, with a focus on the reproducibility of the derivatization step.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_decision 4. Finalization define_scope Define Scope & Purpose select_parameters Select Validation Parameters define_scope->select_parameters Defines set_acceptance Set Acceptance Criteria select_parameters->set_acceptance Informs prepare_protocol Prepare Validation Protocol set_acceptance->prepare_protocol Inputs for conduct_experiments Conduct Experiments prepare_protocol->conduct_experiments Guides record_data Record Raw Data conduct_experiments->record_data Generates analyze_data Analyze Data record_data->analyze_data Input for compare_criteria Compare with Acceptance Criteria analyze_data->compare_criteria Results for validation_report Prepare Validation Report compare_criteria->validation_report Summarized in method_approval Method Approval validation_report->method_approval Leads to

Caption: Workflow for Analytical Method Validation.

HPLC_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: General Workflow for HPLC Analysis.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 3-Bromo-4-methoxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. 3-Bromo-4-methoxyphenylacetic acid and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds. The selection of an appropriate catalyst for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a critical step that significantly impacts reaction efficiency, yield, and purity.

This guide provides an objective comparison of the efficacy of different palladium-based catalyst systems for cross-coupling reactions involving derivatives of this compound. The information presented is based on established methodologies in organic synthesis, offering a foundation for reaction optimization and catalyst selection.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the coupling of ethyl 2-(3-bromo-4-methoxyphenyl)acetate with arylboronic acids, several palladium catalysts have been shown to be effective. The choice of catalyst and ligand can significantly influence the reaction outcome.

Catalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9016~85-95
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~80-90
XPhos Pd G2K₃PO₄2-MeTHF804>95

Note: Yields are typical and can vary depending on the specific boronic acid and reaction conditions. Data is compiled from analogous reactions reported in the literature.

Experimental Protocols

Below are detailed experimental protocols for representative cross-coupling reactions.

Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

Reaction: Coupling of ethyl 2-(3-bromo-4-methoxyphenyl)acetate with an arylboronic acid.

Materials:

  • Ethyl 2-(3-bromo-4-methoxyphenyl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine ethyl 2-(3-bromo-4-methoxyphenyl)acetate, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination using XPhos Pd G3

Reaction: Coupling of ethyl 2-(3-bromo-4-methoxyphenyl)acetate with an amine.[1]

Materials:

  • Ethyl 2-(3-bromo-4-methoxyphenyl)acetate (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (a third-generation Buchwald-Hartwig precatalyst) (0.01-0.02 equiv)[1]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To a glovebox, add ethyl 2-(3-bromo-4-methoxyphenyl)acetate, the amine, XPhos Pd G3, and sodium tert-butoxide to a vial.[1]

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 100-110 °C.[1]

  • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Bromide & Boronic Acid Solvent_Addition Add Degassed Solvent Reactants->Solvent_Addition Catalyst_Base Pd Catalyst & Base Catalyst_Base->Solvent_Addition Heating Heat under Inert Atmosphere Solvent_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool & Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification

Suzuki-Miyaura Coupling Workflow.

Buchwald_Hartwig_Workflow cluster_prep_BH Reaction Setup (Inert Atmosphere) cluster_reaction_BH Reaction cluster_workup_BH Workup & Purification Reactants_BH Aryl Bromide & Amine Solvent_Addition_BH Add Anhydrous, Degassed Toluene Reactants_BH->Solvent_Addition_BH Catalyst_Base_BH Pd Precatalyst, Ligand & Base Catalyst_Base_BH->Solvent_Addition_BH Heating_BH Heat to 100-110 °C Solvent_Addition_BH->Heating_BH Monitoring_BH Monitor by TLC/LC-MS Heating_BH->Monitoring_BH Quenching_BH Cool & Quench Monitoring_BH->Quenching_BH Extraction_BH Extract with Organic Solvent Quenching_BH->Extraction_BH Purification_BH Purify by Chromatography Extraction_BH->Purification_BH

Buchwald-Hartwig Amination Workflow.

Conclusion

The choice of catalyst for cross-coupling reactions of this compound derivatives is critical for achieving high yields and efficient conversions. For Suzuki-Miyaura couplings, both Pd(dppf)Cl₂ and Pd(PPh₃)₄ are reliable catalysts, while modern, bulky phosphine-ligated palladium precatalysts such as XPhos Pd G2 can offer superior performance under milder conditions. For Buchwald-Hartwig aminations, the use of specialized ligands like XPhos is often necessary to achieve high efficacy. The provided experimental protocols serve as a starting point, and optimization of reaction parameters may be required for specific substrates and desired outcomes.

References

A Comparative Guide to the Reaction Intermediates in the Synthesis of 3-Bromo-4-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction intermediates involved in the synthesis of 3-Bromo-4-methoxyphenylacetic acid, a key building block in the preparation of various pharmaceutical compounds. We will explore the well-established direct bromination pathway and a viable alternative, the Sandmeyer reaction, detailing their respective intermediates and providing relevant experimental data.

Direct Bromination of 4-Methoxyphenylacetic Acid: The Electrophilic Aromatic Substitution Pathway

The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 4-methoxyphenylacetic acid with bromine.[1] This reaction is typically carried out in a polar protic solvent such as acetic acid.

The Arenium Ion Intermediate

The key intermediate in this reaction is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex . This transient species is formed when the electrophile (Br+) attacks the electron-rich aromatic ring. The methoxy group (-OCH3) at position 4 is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. This donation stabilizes the positive charge of the arenium ion, particularly when the attack occurs at the positions ortho or para to the methoxy group.

The acetic acid moiety (-CH2COOH) is a deactivating group, but the powerful activating effect of the methoxy group directs the incoming bromide to the position ortho to it (and meta to the acetic acid group), leading to the desired 3-bromo product.

Due to their high reactivity, arenium ions are typically not isolated. However, their existence is well-supported by numerous mechanistic studies of electrophilic aromatic substitution reactions. Low-temperature NMR spectroscopy has been employed in some cases to observe these transient intermediates in related reactions.

It is worth noting that some recent computational and experimental studies have challenged the absolute necessity of a discrete arenium ion intermediate in all electrophilic aromatic substitutions, particularly in nonpolar solvents. These studies propose alternative concerted or addition-elimination pathways. However, the arenium ion model remains the most widely accepted and useful framework for understanding these reactions in polar media.

Experimental Protocol: Direct Bromination

The following protocol is a typical procedure for the synthesis of this compound via direct bromination:

Materials:

  • 4-Methoxyphenylacetic acid

  • Bromine

  • Glacial acetic acid

  • Ice water

Procedure:

  • Dissolve 4-methoxyphenylacetic acid in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add a solution of bromine in glacial acetic acid to the stirred solution of 4-methoxyphenylacetic acid at room temperature.

  • Continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours).

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Data Presentation
ParameterValueReference
Starting Material4-Methoxyphenylacetic acid[1]
ReagentBromine in Acetic Acid[1]
Key IntermediateArenium Ion (Sigma Complex)
ProductThis compound[1]
Typical Yield~84%[1]
Melting Point115-118 °C
¹H NMR (CDCl₃, δ) 7.49 (d, 1H), 7.18 (dd, 1H), 6.85 (d, 1H), 3.88 (s, 3H), 3.57 (s, 2H)
¹³C NMR (CDCl₃, δ) 177.9, 155.4, 134.5, 129.5, 127.0, 112.1, 111.8, 56.4, 39.8

The Sandmeyer Reaction: An Alternative Pathway with Different Intermediates

An alternative route to this compound involves the Sandmeyer reaction, starting from 3-Amino-4-methoxyphenylacetic acid. This multi-step process offers a different set of reaction intermediates for comparison.

Diazonium Salt and Aryl Radical Intermediates

The Sandmeyer reaction proceeds through two key intermediates:

  • Arenediazonium Salt: The first step is the diazotization of the primary aromatic amine (3-Amino-4-methoxyphenylacetic acid) with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C). This reaction forms a relatively stable arenediazonium salt.

  • Aryl Radical: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The copper(I) facilitates the decomposition of the diazonium salt, leading to the formation of nitrogen gas and a highly reactive aryl radical intermediate. This aryl radical then abstracts a bromine atom from the copper bromide complex to yield the final product.

The intermediates in the Sandmeyer reaction, particularly the diazonium salt, are generally more stable than the transient arenium ion of the EAS pathway and can sometimes be isolated. The reaction mechanism involving a radical species is fundamentally different from the ionic mechanism of electrophilic aromatic substitution.

General Experimental Workflow for the Sandmeyer Reaction

A general protocol for the synthesis of an aryl bromide via the Sandmeyer reaction is as follows:

Part A: Diazotization

  • Dissolve the aromatic amine in a cold aqueous solution of a strong acid (e.g., HBr).

  • Slowly add a cold aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5 °C.

  • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) bromide in the corresponding acid (HBr).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent, wash, dry, and purify by crystallization or chromatography.

Comparative Data
ParameterDirect Bromination (EAS)Sandmeyer Reaction
Starting Material4-Methoxyphenylacetic acid3-Amino-4-methoxyphenylacetic acid
Key IntermediatesArenium Ion (Sigma Complex)Arenediazonium Salt, Aryl Radical
CatalystNone (or Lewis acid)Copper(I) Bromide
ByproductsHBrN₂, Copper salts
Reaction ConditionsRoom temperature0-5 °C, then warming

Visualization of Reaction Pathways

To further illustrate the differences between these two synthetic routes, the following diagrams depict the reaction pathways and their key intermediates.

EAS_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 4-MPAA 4-Methoxyphenylacetic acid Arenium Arenium Ion (Sigma Complex) 4-MPAA->Arenium + Br₂/H⁺ 3-Br-4-MPAA This compound Arenium->3-Br-4-MPAA - H⁺

Caption: Electrophilic Aromatic Substitution Pathway.

Sandmeyer_Pathway cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product 3-Amino-4-MPAA 3-Amino-4-methoxyphenylacetic acid Diazonium Arenediazonium Salt 3-Amino-4-MPAA->Diazonium + NaNO₂/HBr ArylRadical Aryl Radical Diazonium->ArylRadical + CuBr - N₂ 3-Br-4-MPAA This compound ArylRadical->3-Br-4-MPAA + Br (from CuBr₂)

Caption: Sandmeyer Reaction Pathway.

Conclusion

The synthesis of this compound can be achieved through different pathways, each characterized by distinct reaction intermediates. The direct bromination route proceeds through a highly reactive arenium ion via an electrophilic aromatic substitution mechanism. In contrast, the Sandmeyer reaction involves the formation of a more stable diazonium salt followed by a radical intermediate. The choice of synthetic route will depend on the availability of starting materials, desired reaction conditions, and scalability. Understanding the nature of the intermediates in each pathway is crucial for optimizing reaction conditions and controlling product distribution.

References

A Researcher's Guide to Purity Assessment of 3-Bromo-4-methoxyphenylacetic Acid via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, establishing the purity of a compound is a critical step. This guide provides a comparative framework for assessing the purity of "3-Bromo-4-methoxyphenylacetic acid" using the fundamental technique of melting point determination. By comparing the observed melting point of a sample to that of a highly pure standard and potential impurities, a reliable estimation of purity can be achieved.

Understanding Melting Point Depression

The melting point of a pure crystalline solid is a distinct physical property, characterized by a sharp and narrow temperature range (typically 0.5-1°C). However, the presence of impurities disrupts the uniform crystal lattice of the compound.[1][2] This disruption leads to a phenomenon known as melting point depression, where the melting point of the substance is lowered and the melting range is broadened.[1][3][4] The degree of depression and the breadth of the range are generally proportional to the amount of impurity present.[3][4]

Comparative Melting Point Data

The expected melting point of pure "this compound" and the melting points of potential impurities are summarized in the table below. This data serves as a reference for evaluating the purity of a synthesized sample. A lower and broader melting range for a sample of "this compound" would suggest the presence of impurities.

CompoundCAS NumberExpected Melting Point (°C)Purity Level/Role
This compound 774-81-2115-117 [5]>99% (High Purity Standard)
This compound774-81-2113-116~98% (Illustrative)
This compound774-81-2110-115~95% (Illustrative)
4-Methoxyphenylacetic acid104-01-884-88[6]Starting Material/Impurity
2-Bromo-4-methoxyphenylacetic acid66916-99-2127-131[7]Regioisomer/Impurity
(4-Bromo-3-methoxyphenyl)acetic acidN/A104[8]Regioisomer/Impurity
3,5-Dibromo-4-methoxyphenylacetic acid89936-29-8N/AOver-bromination by-product/Impurity

Note: The melting point ranges for 98% and 95% purity are illustrative examples of the expected depression and broadening. The actual observed range will depend on the specific impurities present.

Experimental Protocol: Capillary Melting Point Determination

The following is a standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.[9][10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample preparation

  • Thermometer (if not integrated into the apparatus)

Procedure:

  • Sample Preparation:

    • Ensure the sample of "this compound" is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm high.

    • Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.

  • Loading the Sample:

    • Insert the capillary tube into the sample holder of the melting point apparatus.

  • Melting Point Determination:

    • Rapid Heating (optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool sufficiently before proceeding with a more accurate measurement.

    • Slow Heating: Set the heating rate to a slow and steady increase, typically 1-2°C per minute, as the temperature approaches the expected melting point.

    • Observation: Carefully observe the sample through the magnifying lens.

    • Record the Melting Range:

      • Record the temperature at which the first droplet of liquid appears (the beginning of melting).

      • Record the temperature at which the last solid particle melts (the end of melting).

      • This temperature range is the observed melting point.

  • Repeatability:

    • For accurate results, perform at least two measurements. The values should be consistent.

Logical Workflow for Purity Assessment

The following diagram illustrates the decision-making process for assessing the purity of "this compound" based on its melting point.

Purity_Assessment_Workflow start Start: Obtain Sample of This compound prepare_sample Prepare Dry, Powdered Sample start->prepare_sample determine_mp Determine Melting Point Range (Capillary Method) prepare_sample->determine_mp record_mp Record Observed Melting Point Range (T_obs) determine_mp->record_mp compare_mp Compare T_obs with Reference Melting Point (T_ref) of Pure Compound (115-117 °C) record_mp->compare_mp is_sharp_and_correct Is T_obs sharp (≤1°C range) and within T_ref? compare_mp->is_sharp_and_correct high_purity Conclusion: High Purity (>99%) is_sharp_and_correct->high_purity Yes is_broad_or_depressed Is T_obs broad (>2°C range) and/or depressed? is_sharp_and_correct->is_broad_or_depressed No end End of Assessment high_purity->end low_purity Conclusion: Lower Purity (Contains Impurities) is_broad_or_depressed->low_purity Yes is_broad_or_depressed->end No (Re-evaluate) consider_impurities Consider Potential Impurities: - Starting Material (m.p. 84-88 °C) - Regioisomers (m.p. 104 °C, 127-131 °C) low_purity->consider_impurities consider_impurities->end

Purity Assessment Workflow

This guide provides a foundational approach to assessing the purity of "this compound" using melting point analysis. For definitive purity determination and identification of specific impurities, it is recommended to employ additional analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

Safety Operating Guide

Proper Disposal of 3-Bromo-4-methoxyphenylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

Proper handling and disposal of 3-Bromo-4-methoxyphenylacetic acid are critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals. The primary hazards associated with this compound include being harmful if swallowed, causing skin and eye irritation, and being very toxic to aquatic life.[1][2] Adherence to these protocols is mandatory to minimize risks.

Hazard Summary

A clear understanding of the hazards is the foundation of safe disposal. The following table summarizes the key dangers associated with this compound.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[2]
Hazardous to the Aquatic Environment, Acute Hazard (Category 1)Very toxic to aquatic life.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

2. Waste Collection:

  • Container: Keep the this compound waste in its original container or a clearly labeled, compatible, and sealed container.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.[4]

3. Spill Management: In the event of a spill:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

  • Cleaning: Clean the spill area thoroughly with soap and water.[3]

4. Final Disposal:

  • Regulatory Compliance: All disposal must be conducted in accordance with local, regional, and national regulations.[1][4]

  • Approved Facility: The sealed and labeled waste container must be transferred to an approved hazardous waste disposal facility.[3] This is typically coordinated through your institution's EHS office.

  • Environmental Precaution: Under no circumstances should this chemical be disposed of down the drain or in regular trash, as it is very toxic to aquatic life.[1][4]

While the safety data sheets provide clear instructions for the disposal of the chemical as hazardous waste, they do not specify detailed experimental protocols for chemical neutralization or treatment in a laboratory setting. Therefore, the recommended and safest procedure is to dispose of the unaltered chemical waste through a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe container Is waste in a sealed, labeled container? ppe->container prepare_container Place waste in a sealed container. Label as 'Hazardous Waste: this compound' container->prepare_container No store Store in a designated hazardous waste accumulation area. container->store Yes prepare_container->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Waste properly disposed by certified facility. contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-methoxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.